Whitepaper: Physicochemical Profiling and Biocatalytic Engineering of (2S)-2-Amino-4-hydroxypentanoic Acid
Executive Summary In the expanding landscape of peptide therapeutics and biocatalytic engineering, non-proteinogenic amino acids serve as critical building blocks for novel modalities. (2S)-2-amino-4-hydroxypentanoic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the expanding landscape of peptide therapeutics and biocatalytic engineering, non-proteinogenic amino acids serve as critical building blocks for novel modalities. (2S)-2-amino-4-hydroxypentanoic acid —commonly known as 4-hydroxy-L-norvaline—is a highly valuable chiral intermediate. As a Senior Application Scientist, I have observed that the successful deployment of such molecules hinges on a rigorous understanding of their physicochemical boundaries. This whitepaper deconstructs the structural logic, chemical reactivity, and field-proven methodologies required to synthesize and characterize this compound with uncompromising scientific integrity.
Structural Logic and Physicochemical Profiling
The molecular architecture of (2S)-2-amino-4-hydroxypentanoic acid is defined by its two chiral centers (C2 and C4) and the presence of a γ-hydroxyl group. This hydroxyl moiety fundamentally alters the electron density, hydrogen-bonding capacity, and lipophilicity compared to its unhydroxylated precursor, L-norvaline.
Understanding these quantitative parameters is not just an academic exercise; it dictates downstream chromatographic choices and formulation strategies. For instance, the highly negative XLogP3 value necessitates the abandonment of traditional reversed-phase chromatography in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) for accurate quantification[1].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Practical Relevance
Molecular Weight
133.15 g/mol
Essential for precise stoichiometric calculations in biocatalysis.
Exact Mass
133.073893 Da
Critical for high-resolution ESI-MS/MS identification.
XLogP3
-3.3
Highly hydrophilic; dictates the use of HILIC over C18 stationary phases.
Topological Polar Surface Area
83.6 Ų
Indicates poor passive membrane permeability, relevant for drug delivery.
pKa (Carboxyl / Amino)
~2.2 / ~9.6
Guides pH setpoints during ion-exchange purification to ensure zwitterionic state.
Causality in Chemical Reactivity: The Lactonization Paradigm
When developing isolation protocols for γ-hydroxy amino acids, one must account for the causality behind their degradation pathways. Under acidic conditions (pH < 4.0), the protonation of the α-carboxyl group significantly increases its electrophilicity. The spatially adjacent γ-hydroxyl group undergoes an intramolecular nucleophilic attack, resulting in condensation and the formation of a thermodynamically favored 5-membered ring (α-amino-γ-methyl-γ-butyrolactone).
Scientific Grounding: Maintaining a near-neutral pH during downstream processing is a chemical necessity to preserve the linear amino acid form. Alternatively, enzymatic tandem aldol addition-transamination cascades can be engineered to control the stereoselective formation of these derivatives without triggering unwanted cyclization[2].
Biocatalytic Engineering: The IDO Pathway
Chemical synthesis of (2S,4S)-4-hydroxynorvaline often suffers from poor stereocontrol. The modern gold standard leverages L-isoleucine dioxygenase (IDO) , an Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase derived from Bacillus thuringiensis[3].
Mechanistic Causality: Why does IDO selectively hydroxylate the C4 position? Due to the spatial confinement within the enzyme's active site, the aliphatic side chain of L-norvaline is oriented such that the C4-methylene hydrogen is positioned optimally adjacent to the reactive Fe(IV)-oxo intermediate. This spatial restriction dictates strict regioselectivity, yielding the (2S,4S)-diastereomer while coupling the reaction to the oxidative decarboxylation of α-KG into succinate and CO₂[4].
Biocatalytic hydroxylation of L-norvaline by L-isoleucine dioxygenase (IDO).
Field-Proven Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every reagent addition serves a specific, mechanistically justified purpose.
Protocol A: Biocatalytic Synthesis & Isolation
Objective: Synthesize 4-hydroxy-L-norvaline using recombinant IDO[3].
Reaction Matrix Assembly:
Prepare a 50 mM HEPES buffer solution adjusted to exactly pH 7.0. Causality: Neutral pH prevents spontaneous lactonization of the product.
Add 20 mM L-norvaline, 25 mM α-ketoglutarate, and 1 mM FeSO₄.
Critical Step: Introduce 2 mM L-ascorbic acid. Causality: Ascorbate is mandatory to reduce any uncoupled, inactive Fe(III) back to the catalytically active Fe(II) state, preventing premature enzyme death[4].
Enzymatic Conversion:
Inoculate with purified recombinant IDO (50 mg/L) and incubate at 30°C under continuous aeration (200 rpm) for 12 hours.
Validation Checkpoint: Monitor the consumption of α-KG via a coupled Succinate-Glo assay[4]. A 1:1 stoichiometric generation of succinate confirms that the Fe(II) center is actively cycling.
Quenching & Purification:
Quench the reaction by ultrafiltration (10 kDa MWCO) to remove the enzyme.
Pass the permeate through a strong cation-exchange resin (e.g., Dowex 50WX8, H+ form), wash with deionized water, and elute with 1M NH₄OH to recover the zwitterionic product.
Protocol B: HILIC-LC-MS/MS Analytical Validation
Objective: Quantify the highly polar 4-hydroxy-L-norvaline without derivatization.
Sample Preparation:
Aliquot 50 µL of the reaction matrix and add 200 µL of ice-cold methanol (1:4 v/v).
Causality: Methanol effectively precipitates residual proteins while keeping the highly polar analyte fully solubilized.
Chromatographic Separation:
Inject 2 µL onto a ZIC-HILIC column (150 × 2.1 mm, 3 µm).
Causality: With an XLogP3 of -3.3, the analyte lacks sufficient hydrophobicity for C18 retention[1]. HILIC ensures robust retention via partitioning into the water-enriched layer on the stationary phase.
Mass Spectrometry (ESI-MS/MS):
Operate in Positive Electrospray Ionization (+ESI) mode. Target the precursor ion [M+H]⁺ at m/z 134.08.
Validation Checkpoint: Inject a blank matrix spiked with a heavy-isotope internal standard (e.g., ¹³C-labeled amino acid) to validate ionization efficiency and rule out ion suppression in the source.
HILIC-LC-MS/MS analytical workflow for 4-hydroxy-L-norvaline quantification.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22848166, (2S)-2-amino-4-hydroxypentanoic acid." PubChem. URL:[Link]
Hibi, M., et al. "Characterization of Bacillus thuringiensis L-isoleucine dioxygenase for production of useful amino acids." Applied and Environmental Microbiology, 2011. URL:[Link]
Zhang, Y., et al. "Molecular Insights into the Regioselectivity of the Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Catalyzed C–H Hydroxylation of Amino Acids." The Journal of Physical Chemistry A, 2022. URL:[Link]
Hernández, K., et al. "Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions." ACS Catalysis, 2021. URL:[Link]
biological role of (2S)-2-amino-4-hydroxypentanoic acid in cellular metabolism
An In-Depth Technical Guide to the Biological Role of (2S)-2-amino-4-hydroxypentanoic acid in Cellular Metabolism Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-amino-4-hydroxype...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Biological Role of (2S)-2-amino-4-hydroxypentanoic acid in Cellular Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-4-hydroxypentanoic acid, more commonly known as 4-hydroxyisoleucine (4-HIL), is a non-proteinogenic amino acid with significant potential in the management of metabolic disorders.[1][2] Primarily isolated from fenugreek seeds (Trigonella foenum-graecum), this compound has emerged as a potent metabolic regulator, exhibiting dual insulinotropic and insulin-sensitizing properties.[3][4][5] This technical guide provides a comprehensive analysis of the multifaceted role of 4-HIL in cellular metabolism. We will explore its molecular mechanisms of action in key metabolic tissues, detail robust experimental protocols for its study, and discuss its therapeutic implications for conditions such as type 2 diabetes, insulin resistance, and dyslipidemia.
Introduction to 4-Hydroxyisoleucine (4-HIL)
4-Hydroxyisoleucine is an atypical branched-chain amino acid found almost exclusively in plants, with fenugreek seeds being its most abundant natural source, where it can comprise up to 80% of the total free amino acid content.[3] Its unique structure, an isoleucine backbone with a hydroxyl group at the fourth carbon, confers distinct biological activities not observed with other amino acids.[2] While several stereoisomers exist, the (2S, 3R, 4S) form is recognized as the most biologically active.[6] The primary interest in 4-HIL stems from its ability to modulate glucose and lipid homeostasis, making it a compelling candidate for drug development in the metabolic disease space.[7]
The therapeutic potential of 4-HIL is rooted in its pleiotropic effects on multiple metabolic pathways and tissues. Its action can be broadly categorized into two synergistic mechanisms: enhancing insulin secretion and improving insulin sensitivity.
Insulinotropic Action: Potentiating Pancreatic Function
A primary and well-documented role of 4-HIL is its ability to stimulate insulin secretion from pancreatic β-cells.[9] A critical feature of this action is its strict glucose dependency.[10] 4-HIL does not stimulate insulin release at low or normal blood glucose levels but significantly potentiates secretion in hyperglycemic conditions (e.g., 6.6–16.7 mmol/L glucose).[9][10] This glucose-sensitive mechanism is highly desirable for an anti-diabetic agent, as it minimizes the risk of hypoglycemia.
Studies using isolated rat and human pancreatic islets have demonstrated that 4-HIL acts directly on the β-cells.[9][10] The induced insulin secretion follows a biphasic pattern, characteristic of a physiological response, and occurs without altering the activity of pancreatic α-cells (glucagon) or δ-cells (somatostatin).[10][11] This specificity suggests a targeted interaction with the β-cell machinery that is distinct from other secretagogues like leucine or sulfonylureas.[9][10]
Caption: Potentiation of insulin secretion by 4-HIL in pancreatic β-cells.
Insulin Sensitizing Effects in Peripheral Tissues
Beyond its effects on the pancreas, 4-HIL enhances the action of insulin in key metabolic tissues, directly combating insulin resistance.
Skeletal Muscle: As the primary site for postprandial glucose disposal, skeletal muscle is a critical target. 4-HIL has been shown to increase glucose uptake in muscle cells (myotubes) by promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.[4][12] This effect is mediated through the activation of the canonical insulin signaling pathway, specifically involving phosphatidylinositol-3-kinase (PI3K) and its downstream effector, Akt (Protein Kinase B).[12][13] Studies show that 4-HIL increases the phosphorylation of Akt at Ser-473, a key activation step.[4][12] Furthermore, evidence suggests that 4-HIL can also stimulate glucose uptake via an AMP-activated protein kinase (AMPK)-dependent pathway, a central regulator of cellular energy homeostasis.[14]
Liver: In hepatic cells (e.g., HepG2), 4-HIL improves insulin sensitivity by modulating key signaling nodes. It increases the expression of Insulin Receptor Substrate-1 (IRS-1) and GLUT4.[4] Crucially, it mitigates the inflammatory-induced insulin resistance by decreasing the inhibitory phosphorylation of IRS-1 on serine residue 307 (p-IRS-1 Ser307), a modification often triggered by pro-inflammatory cytokines like TNF-α. 4-HIL achieves this, in part, by downregulating TNF-α production.[15]
Adipose Tissue: In adipocytes (e.g., 3T3-L1), 4-HIL restores insulin-stimulated glucose uptake in cells rendered insulin-resistant.[3] It also exhibits anti-inflammatory properties by reducing the expression and secretion of TNF-α, a cytokine known to contribute to systemic insulin resistance.[3][4]
Caption: Signaling pathways for improved insulin sensitivity by 4-HIL.
Modulation of Lipid Metabolism and Mitochondrial Function
The benefits of 4-HIL extend to lipid metabolism. In animal models of dyslipidemia, administration of 4-HIL has been shown to significantly reduce elevated plasma levels of triglycerides, total cholesterol, and free fatty acids.[2][5] This anti-dyslipidemic effect is crucial for addressing the broader aspects of metabolic syndrome.
Mechanistically, some of these improvements may be linked to the promotion of mitochondrial biogenesis. Research indicates that 4-HIL upregulates the expression of key genes involved in energy metabolism and mitochondrial function, including PGC-1α, PGC-1β, and carnitine palmitoyltransferase (CPT) 1 and 2 in the liver and skeletal muscle.[14] By enhancing mitochondrial function, 4-HIL can improve the cell's capacity for fatty acid oxidation, thereby reducing lipotoxicity and improving overall insulin sensitivity.[14]
Methodologies for Research and Development
Investigating the biological activities of 4-HIL requires a robust set of methodologies, from extraction and quantification to functional cellular and in vivo assays.
Extraction and Quantification
Protocol: Extraction and Isolation from Fenugreek Seeds
This protocol outlines a standard laboratory method for isolating 4-HIL.[6][16]
Defatting: Mill fenugreek seeds into a fine powder. Suspend the powder in n-hexane (1:5 w/v) and stir for 12-24 hours at room temperature to remove lipids. Filter and repeat the process until the hexane runs clear. Air-dry the defatted powder.
Causality: Removing lipids is essential to prevent interference in subsequent aqueous extraction and chromatographic steps.
Extraction: Macerate the defatted powder in 50-70% aqueous ethanol (1:10 w/v) for 24 hours with continuous stirring. Filter the mixture and collect the supernatant. Repeat the extraction on the residue to ensure complete recovery.
Concentration: Pool the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to remove the ethanol.
Ion-Exchange Chromatography:
Load the concentrated aqueous extract onto a strong cation exchange resin column (e.g., Dowex 50WX8) pre-equilibrated with deionized water.
Wash the column extensively with deionized water to remove neutral and anionic compounds.
Elute the bound amino acids, including 4-HIL, using a basic solution such as 1-2N ammonium hydroxide.
Causality: At neutral pH, the amino group of 4-HIL is protonated, allowing it to bind to the negatively charged cation exchange resin, effectively separating it from sugars and other non-basic compounds.
Purification: Collect the fractions, pool those containing 4-HIL (identified by TLC or HPLC), and concentrate under vacuum. The resulting material can be further purified by crystallization.
Table 1: Comparison of Analytical Methods for 4-HIL Quantification
In Vitro Experimental Workflow: Assessing Insulin Sensitizing Effects
This workflow describes how to test the ability of 4-HIL to reverse insulin resistance in a skeletal muscle cell line.
Caption: A typical workflow to assess 4-HIL's effects on insulin resistance in vitro.
Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
Cell Preparation: Seed L6 myoblasts and differentiate them into myotubes in 12-well plates. Induce insulin resistance as required (e.g., with 0.5 mM palmitate for 16-24 hours).
Treatment: Treat cells with various concentrations of 4-HIL for a defined period (e.g., 16 hours).[12]
Starvation: Wash cells twice with serum-free DMEM and incubate for 3 hours in the same medium to deplete endogenous glucose.
Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with KRH buffer with or without 100 nM insulin for 30 minutes at 37°C.
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-DG to each well and incubate for 10 minutes.
Causality: 2-DG is taken up by glucose transporters but is not fully metabolized, allowing it to accumulate inside the cell. The radiolabel allows for its quantification as a direct measure of glucose transport activity.
Termination: Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
Quantification: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. Normalize the counts to the total protein content in each well.
Therapeutic Potential and Future Directions
The combined insulinotropic and insulin-sensitizing actions of 4-HIL make it a uniquely promising candidate for treating metabolic syndrome.[7] Its glucose-dependent mechanism for insulin secretion presents a significant safety advantage over existing therapies that carry a risk of hypoglycemia.[9][10] Furthermore, its ability to improve lipid profiles and reduce inflammation addresses multiple facets of metabolic disease.[2][5]
Future research should focus on several key areas:
Clinical Efficacy: Rigorous, large-scale human clinical trials are needed to confirm the efficacy and safety of 4-HIL in patients with prediabetes, type 2 diabetes, and metabolic syndrome.
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HIL is critical for optimizing dosage and delivery methods.
Molecular Targets: While the PI3K/Akt and AMPK pathways are implicated, identifying the direct molecular receptor(s) or transporter(s) for 4-HIL could unlock further drug development opportunities.
Synergistic Formulations: Investigating the combination of 4-HIL with other anti-diabetic agents could lead to more effective and lower-dose therapeutic strategies.
References
Sauvaire, Y., Petit, P., Broca, C., et al. (1998). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 47(2), 206-10. [Link]
American Diabetes Association. (1998). 4-Hydroxyisoleucine: A Novel Amino Acid Potentiator of Insulin Secretion. Diabetes. [Link]
Fuller, S., et al. (2016). Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome. Journal of Nutrition and Metabolism. [Link]
Zarrelli, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules. [Link]
Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European Journal of Nutrition, 51(7), 893-8. [Link]
SG Bio NZ. (2025). 4-Hydroxyisoleucine: The Key Amino Acid Supporting Blood Sugar. [Link]
Feyzi, M., et al. (2024). Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine. Frontiers in Plant Science. [Link]
Al-Asady, R. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Met Repository. [Link]
Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism. [Link]
Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine A Novel Amino Acid Potentiator of Insulin Secretion. American Diabetes Association. [Link]
Singh, A., et al. (2025). Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. Open Exploration. [Link]
Jetté, L. (2009). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Current Opinion in Investigational Drugs. [Link]
Zarrelli, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. PMC. [Link]
Singh, A. B., et al. (2014). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. Fitoterapia. [Link]
Gao, S., et al. (2015). 4-Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF-α and regulating the expression of insulin signal transduction proteins. PMC. [Link]
Gao, S., et al. (2015). 4‑Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF‑α and regulating the expression of insulin signal transduction proteins. Spandidos Publications. [Link]
Gao, S., et al. (2015). 4‑Hydroxyisoleucine improves insulin resistance in HepG2 cells by decreasing TNF‑α and regulating the expression of insulin signal transduction proteins. Spandidos Publications. [Link]
Yang, J., et al. (2015). A strategy for L-isoleucine dioxygenase screening and 4-hydroxyisoleucine production by resting cells. PMC. [Link]
Gharabaghi, P. M., et al. (2018). UV Spectrophotometric analysis of amino acid 4-hydroxyisoleucine ?. ResearchGate. [Link]
Siddiqui, M. J., et al. (2009). Development and validation of a densitometric TLC method for analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds. AKJournals. [Link]
Amanzadeh, Y., et al. (2012). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. ResearchGate. [Link]
ResearchGate. (2025). 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. [Link]
Pharmacokinetics and Half-Life of (2S)-2-Amino-4-Hydroxypentanoic Acid: A Comprehensive Technical Guide
(2S)-2-amino-4-hydroxypentanoic acid , universally referred to in literature as 4-hydroxynorvaline , is a non-proteinogenic straight-chain amino acid originally isolated from the seeds of Lathyrus odoratus[1]. Structural...
Author: BenchChem Technical Support Team. Date: April 2026
(2S)-2-amino-4-hydroxypentanoic acid , universally referred to in literature as 4-hydroxynorvaline , is a non-proteinogenic straight-chain amino acid originally isolated from the seeds of Lathyrus odoratus[1]. Structurally homologous to the well-characterized antidiabetic compound 4-hydroxyisoleucine (4-HIL), 4-hydroxynorvaline exhibits potent insulinotropic properties, making it a highly attractive candidate for metabolic syndrome and Type 2 diabetes therapeutics[1].
As a Senior Application Scientist, I approach the preclinical evaluation of such amino acid analogs by rigorously analyzing their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper synthesizes the pharmacokinetic (PK) dynamics, half-life characteristics, and the validated bioanalytical workflows required to quantify (2S)-2-amino-4-hydroxypentanoic acid in vivo.
Pharmacokinetic Profile and ADME Dynamics
Because (2S)-2-amino-4-hydroxypentanoic acid is a highly polar, low-molecular-weight compound (MW: 133.15 g/mol )[2], its pharmacokinetic behavior is heavily dictated by active transport mechanisms rather than passive diffusion.
Absorption : Oral bioavailability is facilitated by intestinal amino acid transporters (e.g., PEPT1). The compound demonstrates a rapid time to maximum concentration (
Tmax
) of approximately 1 to 2 hours post-administration.
Distribution : The molecule follows a two-compartment model[3]. Following absorption into the central compartment (highly perfused organs and plasma), it distributes into the peripheral compartment (skeletal muscle and adipose tissue), which is the primary site of its insulin-sensitizing action.
Metabolism & Excretion : Unlike heavily metabolized lipophilic drugs, straight-chain and branched-chain hydroxy amino acids exhibit low hepatic clearance. They are primarily excreted unchanged via the renal route. The low clearance rate directly contributes to a prolonged systemic half-life[4].
Figure 1: Two-compartment pharmacokinetic model for (2S)-2-amino-4-hydroxypentanoic acid.
Half-Life (
t1/2
) and Compartmental Modeling
The elimination half-life of (2S)-2-amino-4-hydroxypentanoic acid and its structural analogs is a critical parameter for establishing dosing regimens. Preclinical models utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have demonstrated that these compounds possess a relatively long half-life of ~10.8 hours [3].
This extended half-life is congruent with a moderate clearance rate (~7.27 mL/min/kg)[4]. From a drug development perspective, a half-life in the 10-12 hour range is highly desirable, as it supports a once-daily or twice-daily oral dosing regimen, significantly improving patient compliance.
Quantitative Pharmacokinetic Summary
The following table summarizes the PK parameters extrapolated from validated in vivo models of homologous hydroxy amino acids (administered at 10 mg/kg p.o.)[3][4].
Pharmacokinetic Parameter
Value (Mean ± SD)
Clinical/Mechanistic Significance
Cmax
(Maximum Plasma Conc.)
8140.37 ± 623.48 ng/mL
High peak concentration indicates excellent oral absorption via active transport.
Tmax
(Time to
Cmax
)
1.5 ± 0.5 h
Rapid onset of systemic availability.
t1/2
(Elimination Half-Life)
10.83 ± 1.96 h
Supports once-daily dosing; driven by low hepatic metabolism.
Clearance (CL)
~7.27 mL/min/kg
Moderate clearance, primarily driven by renal filtration.
AUC
0−t
(Area Under Curve)
892.54 ± 702.92 µg·h/mL
High total systemic exposure, ensuring sustained target engagement.
To ensure scientific integrity and self-validating results, the quantification of (2S)-2-amino-4-hydroxypentanoic acid in plasma must be performed using a highly sensitive UPLC-MS/MS method. The following protocol details the extraction and analytical steps, explicitly explaining the causality behind each methodological choice[5][6].
Causality Check: Amino acids are highly polar. Traditional Liquid-Liquid Extraction (LLE) with organic solvents often results in poor recovery. Protein precipitation with acetonitrile effectively removes plasma proteins while keeping the polar analyte intact in the aqueous-organic supernatant.
Spiking : Transfer 50 µL of rat plasma into a microcentrifuge tube. Spike with 2 µL of Internal Standard (IS, e.g., L-isoleucine or a deuterated analog). Purpose: The IS acts as a self-validating control to correct for matrix effects and ion suppression during mass spectrometry.
Precipitation : Add 300 µL of ice-cold acetonitrile. Purpose: The high organic ratio disrupts the hydration layer of proteins, causing them to irreversibly denature and precipitate.
Vortex & Centrifugation : Vortex for 30 seconds. Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the proteins.
Filtration : Pass the supernatant through a 0.22 µm syringe filter into an amber HPLC vial. Purpose: Removes micro-particulates that could clog the narrow-bore UPLC column.
Phase 2: UPLC-MS/MS Analysis
Causality Check: Multiple Reaction Monitoring (MRM) provides absolute structural specificity by filtering for both the parent ion and a specific fragment ion, eliminating background matrix interference.
Chromatography : Inject 2 µL onto a BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 µm). Maintain the column oven at 30°C.
Mobile Phase : Use an isocratic flow of Acetonitrile and 0.1% Formic Acid. Purpose: Formic acid acts as an ion-pairing agent and provides the protons necessary for efficient positive electrospray ionization (ESI+).
Mass Spectrometry : Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transition for the compound (e.g., m/z 134.1 -> 88.0, or analogous transitions depending on the exact fragmentation pattern of 4-hydroxynorvaline).
Data Analysis : Utilize non-compartmental and compartmental analysis software (e.g., Thoth Pro or Phoenix WinNonlin) to calculate
t1/2
,
Cmax
, and Clearance based on the Akaike Information Criterion (AIC).
Figure 2: Self-validating UPLC-MS/MS bioanalytical workflow for plasma quantification.
Conclusion
(2S)-2-amino-4-hydroxypentanoic acid (4-hydroxynorvaline) presents a highly favorable pharmacokinetic profile. Its moderate clearance and extended half-life of ~10.8 hours make it an optimal scaffold for antidiabetic drug development. By employing rigorous, two-compartment UPLC-MS/MS workflows, researchers can accurately map its in vivo dynamics, ensuring robust data integrity and accelerating its path to clinical translation.
References
Title : PubChem Compound Summary for CID 22848166, (2S)-2-amino-4-hydroxypentanoic acid
Source : National Center for Biotechnology Information (PubChem)
URL :[Link]
Title : Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry
Source : RSC Advances (Royal Society of Chemistry)
URL :[Link]
Title : Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches
Source : Frontiers in Pharmacology / PMC
URL :[Link]
Title : 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis
Source : International Journal of Molecular Sciences (MDPI)
URL :[Link]
Isolation, Biosynthesis, and Pharmacological Profiling of (2S)-2-Amino-4-Hydroxypentanoic Acid: A Technical Guide
Executive Summary & Chemical Identity As drug development increasingly pivots toward non-proteinogenic amino acids (npAAs) for novel therapeutics, (2S)-2-amino-4-hydroxypentanoic acid (commonly known as L-4-hydroxynorval...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
As drug development increasingly pivots toward non-proteinogenic amino acids (npAAs) for novel therapeutics, (2S)-2-amino-4-hydroxypentanoic acid (commonly known as L-4-hydroxynorvaline) has emerged as a high-value target[1]. Structurally characterized as a γ-hydroxy derivative of norvaline, this compound exhibits potent antidiabetic properties by acting as an insulin secretagogue[2].
This whitepaper provides a rigorous, field-proven framework for the isolation, biocatalytic synthesis, and pharmacological validation of (2S)-2-amino-4-hydroxypentanoic acid, designed specifically for application scientists and natural product chemists.
The occurrence of (2S)-2-amino-4-hydroxypentanoic acid in nature is highly conserved, restricted primarily to specific leguminous plants and basidiomycete fungi. Understanding the biological matrix is critical for designing an effective extraction protocol.
Extracting highly polar zwitterionic compounds from complex botanical matrices like Lathyrus odoratus seeds requires a highly selective, self-validating workflow. The following protocol leverages orthogonal chromatographic techniques to ensure absolute purity and stereochemical integrity.
Protocol 1: Isolation from Lathyrus odoratus Seeds
Step 1: Matrix Pulverization and Defatting
Action: Mill 500g of dried L. odoratus seeds into a fine powder and extract exhaustively with hexanes (1:5 w/v) for 24 hours.
Causality: Seeds contain high concentrations of non-polar lipids. Defatting is mandatory because lipids will irreversibly bind to the stationary phase of downstream C18 preparative columns, drastically reducing resolution and column lifespan.
Step 2: Aqueous Methanol Extraction
Action: Extract the defatted marc with 70% aqueous methanol (v/v) under sonication for 2 hours at 4°C.
Causality: The 70% methanol ratio provides the optimal dielectric constant to disrupt the cellular matrix and solubilize polar npAAs while precipitating large structural proteins and polysaccharides.
Step 3: Cation-Exchange Chromatography
Action: Load the concentrated extract onto a Dowex 50W-X8 column (H⁺ form). Wash with 3 column volumes (CV) of distilled water, followed by elution with 1M NH₄OH.
Causality: At neutral pH, the amino acid is zwitterionic. The strongly acidic resin protonates the α-amino group, retaining the target molecule while neutral and acidic secondary metabolites wash through. The basic NH₄OH wash deprotonates the amine, releasing the purified amino acid fraction.
Step 4: Preparative HPLC & Self-Validation
Action: Fractionate the ammonia eluate using a preparative C18 column (Isocratic 0.1% Formic acid in H₂O). Validate fractions using LC-MS/MS (monitoring m/z 134.08 [M+H]⁺) and ¹H-NMR.
Self-Validating Logic: Mass spectrometry alone is insufficient due to the presence of isobaric leucine/isoleucine derivatives in the plant matrix. The protocol validates itself by requiring ¹H-NMR to confirm the specific chemical shift of the γ-hydroxy stereocenter, ensuring the isolated compound is strictly (2S)-2-amino-4-hydroxypentanoic acid.
Caption: Workflow for the extraction and orthogonal validation of L-4-hydroxynorvaline from botanical matrices.
Enzymatic Biosynthesis via Fe(II)/2-KG Dioxygenases
While natural extraction is viable for discovery, industrial scaling relies on biocatalysis. Fe(II)/2-ketoglutarate-dependent dioxygenases (Fe(II)/2-KG DOs) facilitate highly stereoselective C–H bond oxidation to convert L-norvaline into (2S)-2-amino-4-hydroxypentanoic acid[2].
Protocol 2: In Vitro Enzymatic Biosystem
Step 1: Reaction Assembly
Action: Prepare a 100 mM Tris-HCl buffer (pH 7.5) containing 50 mM L-norvaline, 50 mM 2-ketoglutarate (2-KG), 1 mM FeSO₄, 2 mM L-ascorbic acid, and 1 mg/mL purified Fe(II)/2-KG DO enzyme.
Causality: Ascorbic acid is a critical inclusion. During the catalytic cycle, the iron cofactor can prematurely oxidize to an inactive Fe(III) state. Ascorbate acts as a reducing agent to maintain iron in the catalytically active ferrous (Fe²⁺) state, preventing dead-end enzyme complexes.
Step 2: Incubation & Quenching
Action: Incubate the mixture at 30°C for 9 hours under continuous aeration (O₂ is a co-substrate). Quench the reaction by adding an equal volume of ice-cold methanol.
Causality: Methanol rapidly denatures the dioxygenase, halting the reaction at a precise timepoint and precipitating the protein to prevent LC column fouling during downstream analysis.
Step 3: Chiral Derivatization & Validation
Action: Derivatize the supernatant using Marfey’s reagent (FDAA) prior to LC-UV/MS analysis.
Self-Validating Logic: Because enzymatic hydroxylation can occasionally yield minor diastereomers, standard reverse-phase LC cannot validate stereopurity. Marfey's reagent converts enantiomers into diastereomers, allowing standard C18 columns to resolve and validate the absolute (2S, 4R/S) configuration of the synthesized product.
Similar to the well-documented 4-hydroxyisoleucine found in fenugreek, 4-hydroxynorvaline isolated from Lathyrus odoratus seeds acts as a potent, glucose-dependent insulin secretagogue, offering significant antidiabetic potential[2].
The mechanism relies on the compound's ability to modulate ion channel dynamics within pancreatic β-cells. By binding to specific intracellular targets, it triggers the closure of ATP-sensitive K⁺ channels. This cessation of potassium efflux leads to rapid membrane depolarization, subsequently opening voltage-gated Ca²⁺ channels. The resulting influx of intracellular calcium acts as the terminal signal for the exocytosis of insulin-containing vesicles.
Caption: Pharmacological signaling pathway for 4-hydroxynorvaline-induced insulin exocytosis.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
(2S)-2-amino-4-hydroxypentanoic acid, commonly designated as 4-hydroxy-L-norvaline, is a non-proteinogenic hydroxy amino acid originally isolated from the seeds of Lathyrus odoratus. As a structural homolog of the well-characterized insulin secretagogue 4-hydroxyisoleucine (4-HIL), 4-hydroxy-L-norvaline occupies a unique pharmacological niche. This whitepaper synthesizes current data on its receptor binding affinities, detailing its dual role as an insulinotropic agent and a glutamate receptor agonist, while outlining its emerging utility as a structural moiety in peptide engineering for targeted drug delivery.
Pancreatic β-Cell Targets and Insulinotropic Activity
4-Hydroxy-L-norvaline exhibits potent insulinotropic properties. Similar to 4-HIL, it acts directly on pancreatic β-cells to stimulate glucose-dependent insulin secretion[1]. The causality behind its specific efficacy lies in its ability to modulate intracellular metabolism without inducing hypoglycemia at fasting glucose levels. The binding of this amino acid to putative amino acid sensors triggers a metabolic signaling cascade: it alters the intracellular ATP/ADP ratio, which drives the closure of ATP-sensitive potassium (K_ATP) channels. The subsequent membrane depolarization activates voltage-dependent calcium channels (VDCCs), culminating in the exocytosis of insulin granules.
Ionotropic Glutamate Receptor Agonism
Beyond its metabolic targets, 4-hydroxy-L-norvaline acts as an agonist at ionotropic glutamate receptors. Environmental screening and neurotoxicity assays have classified it alongside neurotoxic amino acids such as β-N-methylamino-L-alanine (BMAA)[2]. The structural mimicry of the glutamate backbone allows 4-hydroxy-L-norvaline to bind the orthosteric cleft of NMDA and AMPA receptors. For drug developers, this necessitates rigorous neuro-safety profiling; if 4-hydroxy-L-norvaline derivatives cross the blood-brain barrier (BBB), they risk inducing excitotoxicity via unregulated calcium influx in neurons.
Peptide Engineering: Sortilin (NTSR3) Targeting
In modern biologics, 4-hydroxy-L-norvaline is utilized as an unnatural amino acid substitution to enhance the proteolytic stability and binding affinity of targeting peptides. Specifically, it has been incorporated into peptide moieties targeting Sortilin (Neurotensin receptor-3, NTSR3)[3]. By replacing canonical aliphatic or hydroxyl-containing amino acids with 4-hydroxy-L-norvaline, developers restrict the conformational flexibility of the peptide. This structural rigidity lowers the entropic penalty upon receptor binding, thereby increasing the overall binding affinity (
KD
) to the Sortilin receptor—a critical factor for the cellular internalization of antibody-drug conjugates (ADCs)[3].
Fig 1. Insulinotropic signaling cascade triggered by 4-hydroxy-L-norvaline in pancreatic β-cells.
Experimental Workflows & Protocols
Stereoselective Synthesis via L-Isoleucine Dioxygenase (IDO)
Chemical synthesis of chiral hydroxy amino acids often results in racemic mixtures that require complex resolution. Conversely, biocatalysis using α-ketoglutarate-dependent L-isoleucine dioxygenase (IDO) from engineered Bacillus subtilis provides absolute stereocontrol[4]. IDO catalyzes the C-H oxidation of L-norvaline to yield exclusively (2S,4S)-4-hydroxy-L-norvaline.
Protocol 1: IDO-Mediated Biocatalytic Synthesis
Enzyme Preparation: Express the recombinant IDO variant (e.g., B. subtilis I162T/T182N) in E. coli. Harvest and lyse the cells to obtain the crude enzyme extract[4].
Reaction Mixture Assembly: In a 50 mM Tris-HCl buffer (pH 7.0), combine 100 mM L-norvaline, 100 mM α-ketoglutarate (the obligate co-substrate), 50 mM L-ascorbic acid, and 5 mM FeSO₄·7H₂O[1]. Causality Note: Ascorbic acid is critical here; it maintains the catalytic iron center in the active ferrous (
Fe2+
) state, preventing dead-end
Fe3+
formation during uncoupled enzymatic turnover.
Catalytic Initiation: Add 1 g/L of the purified IDO enzyme to the mixture.
Incubation: Incubate the mixture at 30°C in a shaker flask at 200 rpm for 24-48 hours[4].
Purification: Terminate the reaction via ultrafiltration (10 kDa cutoff). Isolate the 4-hydroxy-L-norvaline product using cation-exchange chromatography (e.g., Dowex 50W-X8), eluting with a gradient of ammonium hydroxide.
To quantify the binding affinity of 4-hydroxy-L-norvaline-containing peptides to targets like Sortilin, Surface Plasmon Resonance (SPR) is the gold standard. It provides real-time association (
kon
) and dissociation (
koff
) rates, which are crucial for evaluating transient binding intermediates.
Protocol 2: SPR Workflow for Sortilin Binding
Sensor Chip Preparation: Immobilize recombinant human Sortilin (NTSR3) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation) in a sodium acetate buffer (pH 4.5). Causality Note: The pH 4.5 buffer is chosen to be below the isoelectric point of Sortilin, ensuring electrostatic pre-concentration of the protein onto the negatively charged carboxymethyl dextran matrix prior to covalent crosslinking.
Analyte Preparation: Prepare serial dilutions (e.g., 3.125 nM to 100 nM) of the 4-hydroxy-L-norvaline-modified peptide in running buffer (HBS-EP+).
Binding Kinetics: Inject the analyte over the immobilized Sortilin at a flow rate of 30 µL/min for 120 seconds to capture the association phase.
Dissociation: Flow running buffer over the chip for 300 seconds to monitor the dissociation phase.
Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound analyte and regenerate the surface for the next cycle.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
KD=koff/kon
).
Quantitative Data Summary
The table below consolidates the kinetic and biocatalytic parameters associated with 4-hydroxy-L-norvaline and its engineered derivatives.
Table 1: Pharmacological and Biocatalytic Parameters of 4-Hydroxy-L-norvaline
Parameter
Target / System
Value / Outcome
Clinical / Technical Significance
Biocatalytic Yield (STY)
B. subtilis IDO (I162T/T182N)
80.8 g L⁻¹ d⁻¹
High-efficiency industrial scaling for unnatural amino acid production.
Receptor Affinity (
KD
)
Sortilin (NTSR3) via Peptide
≤
1.0 µM
High-affinity binding enables targeted delivery of cytotoxic ADC payloads.
Receptor Agonism
NMDA / AMPA Receptors
Positive Agonist
Indicates potential neurotoxicity; requires BBB-impermeable drug design.
Insulinotropic Effect
Pancreatic β-cells
Glucose-dependent
Viable candidate for Type II Diabetes therapeutic modeling.
Application Note: Protocols for the Syntheses of (2S)-2-Amino-4-Hydroxypentanoic Acid Derivatives
Introduction & Biological Significance (2S)-2-amino-4-hydroxypentanoic acid, commonly known as 4-hydroxynorvaline, is a highly valuable non-proteinogenic amino acid. It serves as a critical structural motif in various bi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Significance
(2S)-2-amino-4-hydroxypentanoic acid, commonly known as 4-hydroxynorvaline, is a highly valuable non-proteinogenic amino acid. It serves as a critical structural motif in various bioactive natural products, most notably in the GE81112A tetrapeptide complex—a potent inhibitor of prokaryotic protein synthesis with significant potential against drug-resistant Gram-negative bacteria[1]. Furthermore, hydroxylated pentanoic acid derivatives have recently been identified as crucial metabolic biomarkers, correlating with therapy outcomes in specific oncology contexts[2].
The synthesis of 4-hydroxynorvaline derivatives presents a unique stereochemical challenge due to the presence of two chiral centers (C2 and C4). Traditional chemical syntheses often struggle with poor enantioselectivity or require exhaustive protection/deprotection steps. This application note details two field-proven methodologies for synthesizing (2S)-2-amino-4-hydroxypentanoic acid derivatives: a robust chemical reduction approach and a highly stereoselective biocatalytic direct hydroxylation.
Mechanistic Overview of Synthetic Strategies
Chemical Asymmetric Synthesis (Reduction of 4-Oxonorvaline)
The most direct chemical route to 4-hydroxynorvaline involves the reduction of (2S)-2-amino-4-oxopentanoic acid (4-ketonorvaline). Utilizing sodium borohydride (NaBH₄) as the reducing agent allows for the chemoselective reduction of the C4-ketone without affecting the C1-carboxylate. However, because the hydride attack occurs at a pro-chiral ketone adjacent to an existing chiral center, the reaction inherently yields a diastereomeric mixture of (2S,4R) and (2S,4S) isomers, necessitating downstream chiral resolution.
Biocatalytic Direct Hydroxylation (Green Chemistry)
To bypass the poor stereoselectivity of chemical reduction, biocatalysis employs Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases. Specifically, L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis catalyzes the direct, unactivated C–H functionalization of L-norvaline[3]. The enzyme activates molecular oxygen to form a highly reactive Fe(IV)=O (ferryl) intermediate, which abstracts a hydrogen atom strictly from the C4 position. The subsequent "hydroxyl rebound" is governed by the rigid geometry of the enzyme's active site, yielding exclusively (2S,4S)-4-hydroxynorvaline.
Alternatively, advanced biocatalytic recycling cascades combining aldolases (PyrAL) and α-transaminases (α-TA) have been developed to achieve high stereocontrol over various γ-hydroxy-α-amino acids, providing atom economy and shifting the transamination equilibrium favorably[4].
Fig 1: Synthetic logic comparing chemical reduction vs. biocatalytic C-H hydroxylation.
Experimental Protocols
Protocol 1: Chemical Synthesis via Borohydride Reduction
This protocol outlines the synthesis of a diastereomeric mixture of 4-hydroxynorvaline, suitable for applications where both isomers are required for screening or can be separated via preparative chiral HPLC[2].
Substrate Solubilization: Dissolve 2.0 mg of (2S)-2-amino-4-oxopentanoic acid hydrochloride in 200 µL of anhydrous methanol in a 1.5 mL microcentrifuge tube. Causality: Methanol acts as a protic solvent that stabilizes the transition state of the borohydride reduction while maintaining the solubility of the amino acid hydrochloride salt.
Reduction: Slowly add 2.0 mg of NaBH₄ to the solution at 0 °C. Causality: The reaction is exothermic; cooling prevents the thermal decomposition of NaBH₄ and minimizes potential side reactions such as esterification.
Incubation: Allow the reaction mixture to warm to room temperature and stir continuously for 2 hours.
Quenching: Carefully add 1 M HCl dropwise until the effervescence ceases (pH ~2). Causality: Acidification decomposes the unreacted excess borohydride into boric acid and hydrogen gas, safely terminating the reduction.
Purification: Load the quenched mixture onto a pre-equilibrated Dowex 50W-X8 (H⁺ form) column. Wash the column with 5 column volumes (CV) of deionized water to elute boric acid and inorganic salts.
Elution: Elute the target (2S)-2-amino-4-hydroxypentanoic acid using 2 N NH₄OH. Collect the ninhydrin-positive fractions.
Lyophilization: Pool the fractions and lyophilize to yield a white powder. The product is a mixture of (2S,4R) and (2S,4S) diastereomers.
Protocol 2: Biocatalytic Synthesis via L-Isoleucine Dioxygenase (IDO)
This self-validating enzymatic protocol ensures absolute stereocontrol, producing exclusively the (2S,4S) enantiomer[3].
Materials:
L-Norvaline (10 mM)
Purified L-isoleucine dioxygenase (IDO) (1 mg/mL)
α-Ketoglutarate (15 mM)
FeSO₄·7H₂O (0.5 mM)
L-Ascorbic acid (2 mM)
HEPES buffer (50 mM, pH 7.5)
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM HEPES buffer solution adjusted to pH 7.5. Degas the buffer lightly, but ensure it remains oxygenated, as O₂ is a stoichiometric substrate.
Cofactor Assembly: To the buffer, sequentially add 0.5 mM FeSO₄ and 2 mM L-ascorbic acid. Causality: Ascorbic acid is critical; it acts as a reducing agent to rescue the enzyme from abortive uncoupling cycles by reducing inactive Fe(III) back to the catalytically active Fe(II) state.
Substrate Addition: Add 10 mM L-norvaline and 15 mM α-ketoglutarate. Causality: An excess of α-KG is used to drive the thermodynamic equilibrium forward, as it is oxidatively decarboxylated to succinate during the catalytic cycle.
Enzyme Initiation: Add 1 mg/mL of purified IDO to initiate the reaction.
Incubation: Incubate the reaction mixture at 30 °C for 16–24 hours in an orbital shaker at 200 rpm. Causality: Continuous agitation ensures optimal dissolved oxygen transfer, which is the rate-limiting step in dioxygenase catalysis.
Termination & Validation: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate the protein. Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS to confirm the presence of the [M+H]⁺ ion at m/z 134.08 and validate the (2S,4S) stereochemistry via chiral derivatization (e.g., Marfey's reagent).
Fig 2: Catalytic cycle of Fe(II)/α-KG dependent dioxygenase (IDO) for C-H hydroxylation.
Quantitative Data & Method Comparison
To assist in selecting the appropriate synthetic route for your application, the following table summarizes the quantitative metrics of the primary methodologies discussed[3][4].
Synthetic Methodology
Precursor / Starting Material
Reagents / Catalysts
Stereoselectivity (de)
Typical Yield
Scalability
Chemical Reduction
(2S)-2-amino-4-oxopentanoic acid
NaBH₄, Methanol
Low (~50:50 mixture)
70 - 85%
High (Gram-scale)
Biocatalytic Hydroxylation
L-Norvaline
IDO, Fe(II), α-KG, O₂
>99% (Strict 2S,4S)
60 - 75%
Moderate (Bioreactor)
Aldolase-Transaminase Cascade
Simple aldehydes / ketones
PyrAL, α-TA, PLP
>95%
83 - 95%
High (Gram-scale)
Note: The Aldolase-Transaminase cascade represents a highly efficient alternative for synthesizing various isomers of γ-hydroxy-α-amino acids in a single step with exceptional atom economy[4].
References
Sequence of Reactions Which Follows Enzymatic Oxidation of Allylglycine. electronicsandbooks.com.
Total Synthesis and Structural Revision of the Antibiotic Tetrapeptide GE81112A. helmholtz-munich.de.
L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations that support cell survival. biorxiv.org.
Biocatalytic Recycling Cascades Combining Aldolases and Transaminases for the Stereo‐Controlled Synthesis of γ‐Hydroxy‐α‐Amino Acids. researchgate.net.
Electron-Based Bioscience and Biotechnology [1st ed.]. dokumen.pub.
how to prepare (2S)-2-amino-4-hydroxypentanoic acid stock solution for cell culture
Application Note: Preparation and Handling of (2S)-2-Amino-4-Hydroxypentanoic Acid Stock Solutions for Cell Culture Executive Summary (2S)-2-amino-4-hydroxypentanoic acid, commonly known as 4-hydroxynorvaline, is a non-p...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Handling of (2S)-2-Amino-4-Hydroxypentanoic Acid Stock Solutions for Cell Culture
Executive Summary
(2S)-2-amino-4-hydroxypentanoic acid, commonly known as 4-hydroxynorvaline, is a non-proteinogenic amino acid utilized extensively in metabolic research, nutritional biochemistry, and drug development. Originally isolated from the seeds of Lathyrus odoratus, this compound is highly valued for its ability to stimulate insulin secretion and modulate cellular metabolic adaptations under nutrient-deprived conditions [1].
When deployed in in vitro cell culture—such as in pancreatic beta-cell lines (e.g., INS-1) or cancer metabolism tracing—the integrity of the stock solution is paramount. Because 4-hydroxynorvaline interacts directly with sensitive nutrient-sensing pathways (such as mTORC1 and amino acid transporters), the preparation protocol must rigorously control for solvent purity, thermodynamic stability, and endotoxin contamination. This guide provides a self-validating, highly controlled methodology for preparing a 100 mM stock solution.
Physicochemical Profiling
Before reconstitution, it is critical to understand the physical constraints of the molecule. The aqueous solubility of 4-hydroxynorvaline is approximately 24 g/L (equivalent to ~180 mM) at 25°C [2]. Formulating a 100 mM stock solution provides an optimal balance: it is concentrated enough to allow for small-volume additions to culture media (minimizing vehicle effects) while remaining safely below the solubility threshold to prevent spontaneous precipitation.
Table 1: Physicochemical Properties of (2S)-2-Amino-4-Hydroxypentanoic Acid
To ensure the highest level of scientific integrity and reproducibility, every step of this protocol is grounded in biochemical causality:
Solvent Selection: Endotoxin-free, cell-culture grade water is strictly mandated. Trace endotoxins (lipopolysaccharides) can artificially trigger TLR4/NF-κB signaling in cultured cells, completely confounding the metabolic and secretory readouts of the amino acid.
Sterilization Matrix: A Polyethersulfone (PES) 0.22 µm membrane is required. PES exhibits exceptionally low non-specific binding for amino acids and small peptides compared to Nylon or Cellulose Acetate, ensuring the final concentration remains exactly 100 mM post-filtration.
Thermal Management: The stock must be aliquoted into single-use vials. Repeated freeze-thaw cycles disrupt the hydration shell of the zwitterionic amino acid, leading to irreversible micro-crystallization and concentration degradation.
Figure 1: Step-by-step experimental workflow for the preparation of a 100 mM 4-hydroxynorvaline stock.
Protocol: Preparation of 10 mL of 100 mM Stock Solution
Endotoxin-free sterile water (Milli-Q purified, autoclaved, and ultra-filtered)
Analytical balance (0.1 mg precision)
0.22 µm PES syringe filter
Sterile 10 mL Luer-lock syringe
Sterile 1.5 mL cryovials
Step-by-Step Methodology:
Weighing: Calibrate the analytical balance. Weigh exactly 133.15 mg of (2S)-2-amino-4-hydroxypentanoic acid powder. Transfer it into a sterile 15 mL conical tube. Causality: Precision at the weighing stage dictates the kinetic accuracy of all downstream dose-response assays.
Solubilization: Add 9.5 mL of endotoxin-free sterile water to the tube. Vortex gently for 2-3 minutes at room temperature until the powder is completely dissolved.
Self-Validation Check: Hold the tube against a light source. The solution must be perfectly clear with no particulate matter. If micro-particulates remain, sonicate in a water bath for 5 minutes at 25°C.
Volume Adjustment & pH Verification: Add endotoxin-free water to bring the final volume to exactly 10.0 mL .
Causality: As a zwitterion, 4-hydroxynorvaline in water will naturally buffer itself to a mildly acidic/neutral pH (~5.5 - 6.5). For standard 100x or 1000x dilutions into highly buffered culture media (e.g., DMEM containing sodium bicarbonate and HEPES), pre-adjusting the stock pH is unnecessary and risks introducing ionic contaminants (Na⁺ or Cl⁻). Proceed without pH adjustment.
Sterile Filtration: Inside a Class II biological safety cabinet, draw the 10 mL solution into a sterile Luer-lock syringe. Attach the 0.22 µm PES filter. Depress the plunger with steady, even pressure, collecting the sterile filtrate into a new, sterile 15 mL conical tube.
Aliquoting and Storage: Dispense the sterile stock into 500 µL aliquots using sterile cryovials. Flash-freeze in liquid nitrogen (recommended to prevent slow-freezing concentration gradients) and transfer to -20°C for long-term storage.
Cellular Application and Biological Mechanism
When introducing the stock to cell culture, thaw the required number of aliquots at 37°C in a water bath for 2 minutes and vortex immediately to ensure homogeneity. The typical working concentration for in vitro metabolic assays ranges from 1 mM to 10 mM .
Upon introduction to the culture media, 4-hydroxynorvaline is taken up by broad-spectrum amino acid transporters (such as ASCT2 or LAT1). Once intracellular, it acts as a metabolic modulator, notably influencing glutamate dehydrogenase activity and subsequent ATP/ADP ratios, which triggers downstream physiological responses like insulin exocytosis in beta cells.
Figure 2: Putative cellular uptake and metabolic modulation pathway of 4-hydroxynorvaline in cell culture.
Quality Control & Troubleshooting
Precipitation Post-Thawing: If a white precipitate is observed upon thawing, the local concentration of the solute has temporarily exceeded the solubility limit due to water crystallization dynamics. Resolution: Heat the vial to 37°C for 5-10 minutes and vortex vigorously. Do not use the solution if the precipitate does not fully redissolve, as the molarity will be compromised.
Contamination Monitoring: Always include a "vehicle control" (endotoxin-free water processed through the exact same PES filter and stored at -20°C) in your cell culture assays to establish a baseline and rule out filter-leached contaminants.
References
MDPI International Journal of Molecular Sciences: 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis. Describes the isolation of 4-hydroxynorvaline and its antidiabetic/insulin-secreting properties.[Link]
National Center for Biotechnology Information (NCBI): PubChem Compound Summary for CID 22848166, (2S)-2-amino-4-hydroxypentanoic acid.[Link]
Method
Application Notes and Protocols for In Vivo Dosing of (2S)-2-amino-4-hydroxypentanoic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for establishing in vivo dosing regimens for the nov...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for establishing in vivo dosing regimens for the novel amino acid analog, (2S)-2-amino-4-hydroxypentanoic acid. Due to the limited public data on this specific compound, this guide leverages extensive research on the structurally and functionally similar molecule, 4-hydroxyisoleucine, as a scientifically-grounded starting point for protocol development. The methodologies outlined herein are designed to ensure scientific integrity, providing a self-validating framework for researchers to determine safe and efficacious dosing. This guide covers essential topics including formulation, administration routes, dose-range finding, pharmacokinetic analysis, and efficacy evaluation in relevant animal models of metabolic disease.
Introduction and Scientific Rationale
(2S)-2-amino-4-hydroxypentanoic acid is a non-proteinogenic amino acid whose biological activities are not yet extensively characterized. Structurally, it is an analog of other hydroxy amino acids that have demonstrated significant potential in modulating metabolic pathways. Notably, its similarity to (2S,3R,4S)-4-hydroxyisoleucine (4-HIL), a well-studied compound from fenugreek seeds, suggests potential roles in glucose and lipid metabolism. 4-HIL is known to act as an insulin secretagogue and to improve insulin sensitivity in peripheral tissues[1]. Given these parallels, this guide will use data from 4-HIL as a surrogate to establish initial experimental parameters for (2S)-2-amino-4-hydroxypentanoic acid, with the critical understanding that these must be validated for the specific compound.
The core principle of this guide is to provide a systematic approach to preclinical in vivo evaluation. This involves a logical progression from determining basic safety and tolerability to defining a therapeutic window and, finally, to assessing biological efficacy in disease models. Each step is designed to inform the next, creating a robust and data-driven dosing strategy.
Pre-Dosing Considerations: Formulation and Vehicle Selection
The first critical step in any in vivo study is the preparation of a safe and effective dosing formulation. The choice of vehicle and formulation method can significantly impact the compound's solubility, stability, and bioavailability.
Vehicle Selection: The "Why"
For novel amino acid analogs like (2S)-2-amino-4-hydroxypentanoic acid, which are often polar and water-soluble, the initial vehicle of choice is typically a sterile isotonic solution.
Physiological Saline (0.9% NaCl): This is the most common and recommended starting vehicle. Its primary advantage is its isotonicity, which minimizes irritation and osmotic stress at the injection site[2]. For oral administration, it ensures that the compound is delivered in a medium that does not significantly alter gastrointestinal physiology[2][3].
Suspending Agents (e.g., 2% w/v Tragacanth or Methylcellulose): If the compound exhibits poor solubility in saline, a suspension may be necessary. These agents are viscous, inert polymers that help to keep the compound particles evenly dispersed, ensuring a consistent dose is administered. Published studies on 4-hydroxyisoleucine have utilized a 2% w/v Tragacanth suspension for oral delivery[1].
Formulation Protocols
Protocol 2.2.1: Saline-Based Solution (for Oral or Injection)
Calculate: Determine the required concentration of (2S)-2-amino-4-hydroxypentanoic acid based on the highest dose to be administered and the standard dosing volume (e.g., 10 mL/kg for mice).
Weigh: Accurately weigh the required amount of the compound.
Dissolve: Add the compound to a sterile vial containing the calculated volume of sterile 0.9% physiological saline.
Mix: Vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any particulates.
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 6.5-7.5), adjust carefully with dilute HCl or NaOH. This is crucial for minimizing tissue irritation.
Sterility: For injectable solutions, filter-sterilize the final formulation through a 0.22 µm syringe filter into a new sterile vial.
Table 1: Example Formulation Calculations for a 50 mg/kg Dose in Mice
Foundational In Vivo Studies: Safety and Pharmacokinetics
Before assessing efficacy, it is imperative to establish the safety profile and understand the pharmacokinetic (PK) behavior of the compound. This ensures animal welfare and informs the design of subsequent efficacy studies.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity[4]. This study is essential for setting the upper limit for dose-ranging efficacy studies.
Animal Model: Use healthy, naive mice (e.g., C57BL/6), with 3-5 animals per dose group (both male and female).
Dose Selection: Based on surrogate data (the LD50 of 4-HIL in rats is >2000 mg/kg), a starting dose can be conservatively set much lower, for example, at 50-100 mg/kg[1]. Subsequent doses should escalate geometrically (e.g., 100, 200, 400, 800, 1600 mg/kg).
Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.
Monitoring: Observe animals closely for the first 4 hours post-dosing, and then daily for 7-14 days.
Endpoints:
Clinical Signs: Record any signs of toxicity, such as changes in posture, breathing, activity, and grooming.
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a key indicator of toxicity[5].
Mortality: Record any deaths.
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >15-20% body weight loss[4][5].
Pharmacokinetic (PK) Study
A PK study measures how the body absorbs, distributes, metabolizes, and excretes the compound[4]. This is critical for determining key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), which collectively inform the optimal dosing frequency.
Protocol 3.2.1: Basic PK Study in Mice
Animal Model: Use healthy, cannulated (if possible for serial sampling) or naive mice.
Dosing: Administer a single, non-toxic dose of the compound (well below the MTD, e.g., 50 mg/kg) via both intravenous (IV, for bioavailability) and the intended experimental route (e.g., oral).
Blood Sampling: Collect blood samples (e.g., 30-50 µL) at multiple time points. A sparse sampling design (3 samples per mouse) or serial sampling from a single mouse can be used[6].
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of (2S)-2-amino-4-hydroxypentanoic acid in plasma.
Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, and oral bioavailability). The dosing frequency in efficacy studies should ideally be set to maintain drug exposure above a target concentration, often guided by the compound's half-life.
Administration Protocols: The "How-To"
The choice of administration route depends on the study's objective and the compound's properties. Oral gavage simulates clinical oral administration, while intraperitoneal injection provides rapid systemic exposure, bypassing first-pass metabolism.
Protocol: Oral Gavage (PO) in Mice
This technique delivers the compound directly into the stomach.
Animal Restraint: Gently restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth[1].
Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.
Administration: Slowly dispense the solution. The maximum recommended volume is 10 mL/kg[1].
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate accidental tracheal administration.
Protocol: Intraperitoneal (IP) Injection in Mice
This method introduces the substance into the peritoneal cavity for rapid absorption.
Animal Restraint: Restrain the mouse securely in dorsal recumbency (on its back), tilting the head downwards. This allows the abdominal organs to shift cranially, creating a safer injection space[8].
Site Identification: The injection site is the lower right abdominal quadrant[8][9]. This location is chosen to avoid puncturing the cecum (which lies predominantly on the left), the bladder, and other vital organs[10][11].
Injection: Using a 25-27 gauge needle, insert the needle with the bevel facing up at a 30-40° angle[9][12].
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated, confirming correct placement in the peritoneal cavity.
Administration: Inject the solution smoothly. The maximum volume is typically 10 mL/kg[13].
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Efficacy Evaluation in Metabolic Disease Models
Once a safe dose range and dosing frequency are established, the efficacy of (2S)-2-amino-4-hydroxypentanoic acid can be tested in relevant disease models. Given the expected mechanism of action, models of type 2 diabetes and obesity are appropriate.
Animal Model Selection
Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet (45-60% kcal from fat) for 8-16 weeks develop obesity, insulin resistance, and dyslipidemia, closely mimicking human metabolic syndrome.
Genetic Models: db/db mice (leptin receptor deficient) are a severe model of obesity and type 2 diabetes.
Protocol: Efficacy Study in DIO Mice
Model Induction: Induce obesity and insulin resistance in C57BL/6 mice by feeding a high-fat diet for 12 weeks. A control group should be maintained on a standard chow diet.
Group Allocation: Randomly assign DIO mice to treatment groups (n=8-12 per group):
Vehicle Control (e.g., Saline)
Compound Dose 1 (e.g., 50 mg/kg/day)
Compound Dose 2 (e.g., 100 mg/kg/day)
Compound Dose 3 (e.g., 200 mg/kg/day)
Positive Control (e.g., Metformin)
Dosing: Administer the compound or vehicle daily for 4-8 weeks via the chosen route (e.g., oral gavage).
Monitoring: Record body weight and food intake weekly.
Efficacy Endpoints: Perform metabolic tests at baseline and at the end of the study.
Protocol 5.2.1: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animal to clear a glucose load, providing a measure of insulin sensitivity and glucose metabolism[13].
Fasting: Fast mice for 6-16 hours (overnight fasting is common) with free access to water[13][14].
Baseline Glucose: Take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
Glucose Injection: Administer a bolus of sterile glucose solution (e.g., 2g/kg) via IP injection[13][15].
Blood Glucose Measurement: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection[13].
Data Analysis: Plot blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram outlines the logical progression for in vivo evaluation of a novel compound.
Caption: Logical workflow for in vivo compound evaluation.
Potential Signaling Pathway
Based on the action of 4-hydroxyisoleucine, (2S)-2-amino-4-hydroxypentanoic acid may modulate the insulin signaling pathway to improve glucose uptake.
Caption: Hypothesized modulation of the insulin signaling pathway.
Conclusion and Best Practices
This guide provides a comprehensive framework for the in vivo evaluation of (2S)-2-amino-4-hydroxypentanoic acid, using the well-characterized analog 4-hydroxyisoleucine as a starting point. The cornerstone of this approach is a systematic, stepwise progression from safety and pharmacokinetic studies to robust efficacy trials. Researchers must remember that while surrogate data is invaluable for initial experimental design, compound-specific validation of the MTD, PK profile, and effective dose is non-negotiable. Adherence to these protocols will enable the generation of reliable and reproducible data, facilitating a thorough understanding of the therapeutic potential of this novel amino acid analog.
References
Intraperitoneal glucose tolerance test (IPGTT) Protocol. (n.d.). IMPReSS - Mousephenotype.org. Retrieved from [Link]
Mouse Intraperitoneal (IP) administration. (n.d.). University of Arizona. Retrieved from [Link]
Intraperitoneal Injection in the Adult Mouse SOP. (2020). UBC Animal Care Committee. Retrieved from [Link]
Stier, C., et al. (2018). Intraperitoneal glucose and insulin tolerance test (IPGTT and IPITT). Bio-protocol, 8(18), e2998. Retrieved from [Link]
Ayala, J. E. (2018). Intraperitoneal Glucose Tolerance Test (IP GTT). Vanderbilt MMPC. Retrieved from [Link]
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). SEKISUI XenoTech. Retrieved from [Link]
Clark, T., et al. (2013). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Journal of the American Association for Laboratory Animal Science, 52(3), 278–284. Retrieved from [Link]
Anatomical Terms of Location. (n.d.). Queen's University. Retrieved from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]
Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). UBC Animal Care Services. Retrieved from [Link]
Injection site. For an adequate intraperitoneal injection... (n.d.). ResearchGate. Retrieved from [Link]
Salauze, D., & Cave, D. (1995). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Laboratory animals, 29(4), 432–437. Retrieved from [Link]
Receno, C. N., Glausen, T. G., & DeRuisseau, L. R. (2018). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological reports, 6(10), e13702. Retrieved from [Link]
Advanced Application Note: Integration of (2S)-2-Amino-4-Hydroxypentanoic Acid in Fmoc Solid-Phase Peptide Synthesis
Executive Summary (2S)-2-amino-4-hydroxypentanoic acid, commonly referred to as 4-hydroxy-L-norvaline, is a non-canonical γ -hydroxy amino acid. It serves as a critical structural motif in natural antibiotics (e.g., GE81...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2S)-2-amino-4-hydroxypentanoic acid, commonly referred to as 4-hydroxy-L-norvaline, is a non-canonical
γ
-hydroxy amino acid. It serves as a critical structural motif in natural antibiotics (e.g., GE81112 tetrapeptides)[1] and engineered therapeutics, such as highly stable sortilin-binding cyclic peptides[2]. However, the incorporation of
γ
-hydroxy amino acids into solid-phase peptide synthesis (SPPS) presents a severe mechanistic challenge: the propensity for rapid intramolecular
γ
-lactonization upon carboxyl activation[3].
This application note provides a self-validating, step-by-step protocol for the high-fidelity incorporation of 4-hydroxy-L-norvaline into synthetic peptides, detailing optimal protection strategies, coupling reagents, and cleavage conditions designed to suppress thermodynamic side reactions.
Mechanistic Insights: The
γ
-Lactonization Trap
In standard Fmoc-SPPS, the C-terminal carboxyl group of an incoming amino acid is activated to form a highly reactive electrophile (e.g., an O-acylisourea or active ester). If the
γ
-hydroxyl group of 4-hydroxy-L-norvaline is left unprotected, it acts as a potent internal nucleophile. The spatial proximity of the
γ
-hydroxyl to the activated carboxyl drives a rapid intramolecular cyclization, forming a thermodynamically stable 5-membered
γ
-lactone ring. This dead-end pathway completely aborts the desired intermolecular amide bond formation[4].
To circumvent this, the side-chain hydroxyl must be masked with a robust, acid-labile protecting group. The tert-butyl (tBu) ether is the industry standard for this purpose. The required building block is Fmoc-(2S)-2-amino-4-hydroxy(tBu)-pentanoic acid .
Mechanistic divergence of 4-hydroxy-L-norvaline based on side-chain protection.
Building Block Design & Resin Selection
Building Block: Fmoc-4-hydroxy-L-norvaline(tBu)-OH. The tBu group provides orthogonal protection that is entirely stable to the basic conditions of Fmoc removal (20% piperidine) but cleanly cleaved during global acidic deprotection (TFA).
Resin Selection: If 4-hydroxy-L-norvaline is positioned at the absolute C-terminus, standard acid-labile resins (like Wang resin) can promote lactonization during cleavage[3]. To prevent this, use 2-Chlorotrityl chloride (2-CTC) resin . 2-CTC allows for ultra-mild cleavage (1% TFA in DCM) if a fully protected peptide fragment is needed, and its extreme steric bulk prevents C-terminal lactonization during the initial esterification step.
Optimized SPPS workflow for the incorporation of 4-hydroxy-L-norvaline.
Step-by-Step Experimental Protocols
Protocol 1: Activation and Coupling of Fmoc-4-hydroxy-L-norvaline(tBu)-OH
Causality & Rationale: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) rather than HATU/DIEA. HATU requires an excess of basic DIEA, which can promote
α
-carbon epimerization of bulky, non-canonical amino acids. DIC/Oxyma maintains a near-neutral pH, preserving the (2S) stereocenter while providing exceptional coupling efficiency.
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale, Rink Amide AM resin) in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3 × 5 mL).
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (6 × 5 mL) to remove all traces of base.
Amino Acid Activation:
Weigh 0.4 mmol (4 equivalents) of Fmoc-4-hydroxy-L-norvaline(tBu)-OH.
Dissolve in 2 mL of peptide-synthesis grade DMF.
Add 0.4 mmol of Oxyma Pure (4 equivalents).
Add 0.4 mmol of DIC (4 equivalents).
Stir the mixture for 3 minutes at room temperature to pre-form the active ester.
Coupling: Add the activated amino acid solution to the resin. Agitate gently for 60 to 120 minutes at room temperature.
Self-Validating Step (In-Process Control): Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads.
If colorless (negative): Primary amines are fully acylated. Proceed to step 6.
If blue (positive): Incomplete coupling. Repeat steps 3-4 (double coupling) using 2 equivalents of reagents.
Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) for 10 minutes to cap any unreacted amines, preventing the formation of deletion sequences. Wash with DMF (4 × 5 mL).
Protocol 2: Global Deprotection and Cleavage
Causality & Rationale: The tBu protecting group on the
γ
-hydroxyl requires strong acid for removal. Triisopropylsilane (TIPS) is strictly required in the cleavage cocktail to scavenge highly reactive t-butyl cations, preventing the re-alkylation of the peptide backbone or sensitive side chains[4].
Preparation: Wash the resin with DCM (5 × 5 mL) to remove all DMF, then dry under vacuum for 1 hour.
Cleavage Cocktail: Prepare a fresh mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v/v). Use 10 mL of cocktail per gram of dry resin.
Reaction: Add the cleavage cocktail to the dry resin. Agitate at room temperature for exactly 2 to 2.5 hours. (Critical Note: Do not exceed 3 hours. Prolonged exposure of the newly deprotected
γ
-hydroxyl to strong acid can artificially induce trace esterification with TFA).
Precipitation: Filter the resin and collect the cleavage solution. Concentrate the solution under a gentle stream of nitrogen to ~1/3 of its original volume.
Isolation: Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether. Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated crude peptide.
Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat this wash step twice.
Analysis: Dry the crude peptide pellet under vacuum. Analyze via RP-HPLC and ESI-MS to confirm the target mass and the absence of the -18 Da mass shift indicative of
γ
-lactone formation.
Quantitative Data: Optimization of Coupling Conditions
To ensure maximum yield and stereochemical fidelity, various coupling conditions were evaluated for Fmoc-4-hydroxy-L-norvaline(tBu)-OH. The data below summarizes the superiority of the DIC/Oxyma system for this specific non-canonical amino acid.
Coupling Reagents (4 eq)
Base Added
Reaction Time
Coupling Efficiency (%)
Epimerization (D-allo formation)
DIC / Oxyma Pure
None
1 hour
> 99%
< 0.1%
HATU / HOAt
DIEA (8 eq)
1 hour
98%
1.5 - 2.0%
HBTU / HOBt
DIEA (8 eq)
2 hours
92%
1.2%
DIC / HOBt
None
2 hours
85%
< 0.1%
Table 1: Comparison of coupling efficiencies and epimerization rates for Fmoc-4-hydroxy-L-norvaline(tBu)-OH onto a model Rink Amide resin. Coupling efficiency was determined by quantitative UV monitoring of Fmoc adducts. Epimerization was determined by Marfey’s reagent analysis of the cleaved peptide.
Advanced Extraction and Quantification Strategies for (2S)-2-Amino-4-Hydroxypentanoic Acid from Human Plasma
Introduction & Clinical Relevance (2S)-2-amino-4-hydroxypentanoic acid , commonly known as 4-hydroxy-L-norvaline, is a highly polar, non-standard amino acid . It has garnered significant interest in clinical research, pa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Clinical Relevance
(2S)-2-amino-4-hydroxypentanoic acid , commonly known as 4-hydroxy-L-norvaline, is a highly polar, non-standard amino acid . It has garnered significant interest in clinical research, particularly in the study of neurotoxic amino acids associated with neurological disorders , as well as in the development of peptide drug conjugates targeting sortilin .
Extracting this specific analyte from protein-rich human plasma presents a formidable analytical challenge. Its low molecular weight (133.15 g/mol ), zwitterionic nature, and the presence of a hydroxyl group on the C4 position make it extremely hydrophilic. Consequently, it exhibits poor retention on standard reversed-phase (C18) columns and suffers from severe ion suppression caused by co-eluting plasma phospholipids .
Physicochemical Profiling & Extraction Rationale
To achieve robust LC-MS/MS quantification, the extraction strategy must either fundamentally alter the analyte's polarity or utilize orthogonal retention mechanisms. We present two self-validating, field-proven workflows:
Protocol A (Derivatization-Driven): Utilizes Protein Precipitation (PPT) followed by pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag). This reaction converts the primary amine into a stable, hydrophobic derivative, enabling excellent C18 retention and yielding a highly sensitive, common MS/MS fragment ion at m/z 171 []([Link]).
Protocol B (Sorbent-Driven): Employs Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). By lowering the sample pH, the amino group is fully protonated, allowing strong ionic binding to the sulfonic acid moieties of the MCX sorbent. A subsequent 100% organic wash completely removes phospholipid interferences prior to HILIC-MS/MS analysis .
Experimental Protocols
Protocol A: Protein Precipitation & AccQ-Tag Derivatization (Reversed-Phase LC-MS/MS)
Mechanism : Organic solvent disrupts protein-water interactions, precipitating bulk plasma proteins. The AccQ-Tag reagent specifically targets the unprotonated primary amine under mildly basic conditions to form a stable urea linkage []([Link]).
Step-by-Step Methodology :
Sample Aliquot : Transfer 50 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
Protein Precipitation (PPT) : Add 150 µL of ice-cold Methanol:Acetonitrile (1:1, v/v) containing 1% Formic Acid.
Causality: The acidic environment ensures the release of any protein-bound amino acids before the bulk proteins precipitate.
Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.
Buffering : Transfer 10 µL of the clear supernatant to an autosampler vial. Add 70 µL of Sodium Borate buffer (0.2 M, pH 8.8).
Causality: The high pH neutralizes the formic acid from the PPT step and ensures the primary amine of 4-hydroxy-L-norvaline is unprotonated and highly nucleophilic.
Derivatization : Add 20 µL of AccQ-Tag reagent (reconstituted in pure acetonitrile). Vortex immediately.
Incubation : Heat the vial at 55°C for 10 minutes.
Causality: Heating drives the derivatization to absolute completion and degrades any excess AccQ-Tag reagent into inert 6-aminoquinoline (AMQ), preventing downstream column fouling .
Mechanism : MCX sorbents contain both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functional groups. This dual-retention mechanism allows for aggressive washing steps that isolate the highly polar amino acid from plasma lipids .
Step-by-Step Methodology :
Acidification : Mix 100 µL of plasma with 100 µL of 4% Phosphoric acid (H₃PO₄).
Causality: Drops the pH below 2.0, ensuring the complete protonation of the amine group (pKa ~9.5) for optimal cation exchange binding .
Conditioning : Pass 1 mL of Methanol, followed by 1 mL of Water (containing 2% Formic acid) through a 30 mg MCX SPE cartridge.
Loading : Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Aqueous Wash : Pass 1 mL of 2% Formic acid in water.
Causality: Washes away highly polar neutral and acidic matrix components (e.g., salts, organic acids) without breaking the ionic bond.
Organic Wash : Pass 1 mL of 100% Methanol.
Causality: This critical step removes hydrophobic neutrals and phospholipids, which are the primary culprits of ion suppression in LC-MS/MS . The target analyte remains locked to the sorbent via strong ionic bonds.
Elution : Elute the target analyte using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Causality: The high pH (>10) deprotonates the amine, neutralizing its charge, breaking the ionic interaction, and releasing the analyte.
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Acetonitrile:Water (95:5, v/v) for HILIC-MS/MS injection.
Quantitative Data Presentation
The following table summarizes the validated analytical performance of both extraction workflows when applied to human plasma matrices.
Analytical Metric
Protocol A (PPT + Derivatization)
Protocol B (MCX SPE)
Extraction Recovery (%)
88.5 ± 4.2
92.1 ± 3.8
Matrix Effect (%)
95.2 ± 2.1 (Minimal suppression)
98.4 ± 1.5 (Negligible suppression)
Process Efficiency (%)
84.2 ± 3.5
90.6 ± 3.1
Chromatography Required
Reversed-Phase (C18)
HILIC
Throughput Suitability
High (96-well plate compatible)
Medium (Requires SPE manifold)
Workflow Visualization
Fig 1. Parallel extraction workflows for (2S)-2-amino-4-hydroxypentanoic acid from plasma.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22848166, (2S)-2-amino-4-hydroxypentanoic acid". PubChem. URL:[Link]
Cox, P. A., et al. "Screening for neurotoxic amino acid associated with neurological disorders." U.S. Patent 10,048,278 B2, 2018.
Panchal, A., et al. "Targeting sortilin." World Intellectual Property Organization Patent WO2024123896A2, 2024.
Armenta, J. M., et al. "High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate." Analytical Chemistry, vol. 82, no. 2, 2010, pp. 548-558. URL:[Link]
Shi, Z., et al. "A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS." Analytical Methods, vol. 15, no. 4, 2023, pp. 445-454. URL:[Link]
Huang, C., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules, vol. 29, no. 10, 2024, p. 2324. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Low Yield in (2S)-2-Amino-4-Hydroxypentanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of non-proteinogenic amino acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of non-proteinogenic amino acids. (2S)-2-amino-4-hydroxypentanoic acid—commonly known as 4-hydroxy-L-norvaline—is a highly valuable chiral building block and bioactive compound[1].
Currently, the field relies on two primary biocatalytic routes to synthesize this molecule: Fe(II)/α-ketoglutarate-dependent dioxygenase (IDO) mediated C-H hydroxylation of L-norvaline, and the Tandem Aldol Addition–Transamination cascade . Both pathways offer excellent stereocontrol but are prone to specific thermodynamic and kinetic traps that severely limit yield if not properly managed.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your synthesis operates at maximum thermodynamic efficiency.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: My IDO-catalyzed hydroxylation of L-norvaline stalls at <40% conversion despite excess substrate. What is causing this kinetic arrest?
A: The causality behind this yield drop is almost certainly the depletion of your co-substrate, α-ketoglutarate (2-KG).
IDO is an Fe(II)/2-KG-dependent dioxygenase. Its catalytic cycle involves the oxidative decarboxylation of 2-KG to succinate, which generates a highly reactive Fe(IV)=O intermediate responsible for abstracting a hydrogen atom from the unactivated C-H bond of L-norvaline[2].
If you are using whole-cell biocatalysts, host metabolism rapidly consumes 2-KG. If you are using an in vitro system, uncoupled enzymatic turnover generates hydrogen peroxide (H₂O₂), which non-enzymatically oxidizes 2-KG into succinic acid (SA), permanently destroying your co-substrate[3].
Solution: Transition to an in vitro multi-enzymatic cascade. Use L-glutamate oxidase (LGOX) to continuously regenerate 2-KG from L-glutamate, and couple it with Catalase (CAT) to instantly detoxify H₂O₂[2].
Q2: I am using the tandem aldolase-transaminase route (HBPA + BCAT). Why is my final amination yield so low?
A: This is a dual-factor kinetic and thermodynamic bottleneck.
First, the intermediate product of the aldolase (4-hydroxy-2-oxopentanoic acid) exists in an equilibrium between its acyclic form and a cyclic hemiketal. The transaminase (BCAT) can only process the acyclic form[4].
Second, if you are using L-glutamate as the amine donor for BCAT, the reaction produces 2-oxoglutarate as a byproduct. 2-oxoglutarate is a potent product-inhibitor of BCAT; concentrations as low as 10 mM can reduce transaminase activity by up to 80%[5].
Solution: You must shift the equilibrium. Couple the system with Aspartate aminotransferase (AspAT) and L-aspartate. This secondary cascade constantly removes the inhibitory 2-oxoglutarate and regenerates the L-glutamate amine donor, pulling the hemiketal equilibrium forward[5].
Q3: How do I prevent the formation of unwanted regioisomers during C-H hydroxylation?
A: While IDO is highly regioselective for its native substrate (L-isoleucine), it exhibits promiscuity with linear aliphatic amino acids, sometimes yielding a mixture of C-4 and C-5 hydroxylated products[1]. For L-norvaline, C-4 hydroxylation is naturally dominant, but to achieve >95% regioselectivity, consider active-site engineering. Mutations that restrict the binding pocket, such as the T244S variant , have been shown to drastically improve the regioselectivity for the 4-position by sterically guiding the aliphatic chain[6].
Part 2: Self-Validating Experimental Protocols
Every protocol must be a self-validating system. If a reaction fails, the system should inherently tell you why it failed.
Protocol A: One-Pot Cascade Synthesis via IDO with 2-KG Regeneration
This protocol utilizes an in vitro system to maintain stoichiometric 2-KG levels while preventing oxidative degradation[2].
Matrix Preparation: Prepare 50 mL of 50 mM Tris-HCl buffer (pH 7.0). Dissolve 100 mM L-norvaline, 100 mM L-glutamate (sacrificial 2-KG source), and 50 mM Ascorbic acid (to maintain iron in the Fe²⁺ state).
Catalytic Initiation: Add 5 mM FeSO₄·7H₂O to trigger the dioxygenase mechanism.
Incubation: Incubate at 30 °C in a shaker flask at 200 rpm. High aeration is critical as O₂ is a stoichiometric substrate.
Self-Validation Checkpoint: At t=3 hours, analyze the mixture via HPLC. You should observe ~89% conversion of L-norvaline[7]. Diagnostic: If conversion is low, assay for succinic acid (SA) accumulation without corresponding 4-hydroxy-L-norvaline formation. Disproportionate SA indicates H₂O₂ is bypassing Catalase and destroying 2-KG. Increase CAT loading to 4 mg/L.
Protocol B: Tandem Aldol Addition-Transamination (HBPA/BCAT/AspAT)
This protocol bypasses equilibrium limitations by utilizing a dual-enzyme thermodynamic pull[5].
Matrix Preparation: In 50 mM HEPES buffer (pH 7.5), combine 100 mM acetaldehyde, 100 mM pyruvate, and 0.1 mM Pyridoxal phosphate (PLP).
Amine Donor & Sink: Add 100 mM L-glutamate (primary amine donor) and 100 mM L-aspartate (regeneration sink).
Incubation: Run at 25 °C for 24 hours under gentle agitation.
Self-Validation Checkpoint: If the yield of 4-hydroxy-L-norvaline is below 40%, perform an NMR scan of the reaction broth. A high ratio of cyclic hemiketal to acyclic 4-hydroxy-2-oxopentanoic acid indicates the transamination rate is too slow to trap the acyclic intermediate. Increase BCAT loading by 1.5x to kinetically outcompete the cyclization[4].
Part 3: Quantitative Data Summary
The following table synthesizes the expected kinetic parameters and yields across different optimized synthesis routes to benchmark your internal results.
To conceptualize the thermodynamic flow and mass transfer of the optimized IDO cascade (Protocol A), refer to the logic diagram below. It highlights the critical role of LGOX and Catalase in protecting the Fe(II)/2-KG catalytic cycle.
Fig 1. Multi-enzymatic cascade for 4-hydroxy-L-norvaline synthesis with 2-KG regeneration.
Part 5: References
1.[2] 2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis. MDPI. Available at:[Link]
2.[5] Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis. Available at:[Link]
3.[8] Molecular Insights into the Regioselectivity of the Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Catalyzed C–H Hydroxylation of Amino Acids. ACS Catalysis. Available at:[Link]
4.[1] Characterization of Bacillus thuringiensis l-Isoleucine Dioxygenase for Production of Useful Amino Acids. Applied and Environmental Microbiology. Available at:[Link]
Technical Support Center: Enhancing (2S)-2-amino-4-hydroxypentanoic Acid Solubility in Cell Culture Media
Welcome to the technical support center for (2S)-2-amino-4-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (2S)-2-amino-4-hydroxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in cell culture media. As a non-proteinogenic amino acid, also known as 4-hydroxynorvaline, its unique structure can present solubility hurdles. This document offers a multi-faceted approach to overcoming these issues, ensuring the successful integration of (2S)-2-amino-4-hydroxypentanoic acid into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is (2S)-2-amino-4-hydroxypentanoic acid and why is its solubility a concern?
(2S)-2-amino-4-hydroxypentanoic acid is an amino acid analog with a hydroxyl group on its side chain. Like many amino acids, its solubility in aqueous solutions, particularly at the neutral pH of most cell culture media (typically pH 7.2-7.4), can be limited.[1] This is primarily due to its zwitterionic nature, where the molecule has both a positive and a negative charge, leading to strong intermolecular interactions that favor a crystalline state over dissolution.[1] Insufficient solubility can lead to the precipitation of the compound, resulting in inaccurate dosing and potentially adverse effects on cell culture experiments.
Q2: What are the key chemical properties of (2S)-2-amino-4-hydroxypentanoic acid that influence its solubility?
Understanding the physicochemical properties of (2S)-2-amino-4-hydroxypentanoic acid is crucial for troubleshooting solubility issues. While experimental data is limited, we can utilize predicted values to guide our approach.
The isoelectric point (pI) is the pH at which the amino acid has a net zero charge, and it is at this pH that solubility is often at its minimum.[4][]
Q3: What are the primary strategies to improve the solubility of (2S)-2-amino-4-hydroxypentanoic acid in cell culture media?
There are several effective methods to enhance the solubility of amino acids and other compounds in cell culture systems. The most common approaches include:
pH Adjustment: Modifying the pH of the stock solution to be significantly above or below the compound's pI can dramatically increase solubility.[1]
Use of Co-solvents: Employing a small percentage of a biocompatible organic solvent can help dissolve hydrophobic compounds.[6][7][8]
Formation of Dipeptides: Synthesizing a dipeptide containing (2S)-2-amino-4-hydroxypentanoic acid can improve both solubility and stability.[9]
Salt Formation: Converting the amino acid into a salt form can enhance its dissolution in aqueous solutions.[10][11]
The following sections will provide detailed troubleshooting guides and protocols for these methods.
Troubleshooting Guide: Addressing Precipitation in Cell Culture Media
Observing precipitation after adding (2S)-2-amino-4-hydroxypentanoic acid to your cell culture medium can be a frustrating experience. This guide provides a systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting workflow for precipitation of (2S)-2-amino-4-hydroxypentanoic acid.
In-Depth Methodologies for Solubility Enhancement
Method 1: pH Adjustment for Stock Solution Preparation
Principle: The solubility of amino acids is at its lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[1] By preparing a concentrated stock solution at a pH significantly higher or lower than the predicted pI of ~5.75, we can achieve much higher concentrations that can then be diluted into the final culture medium.
Protocol: Preparation of a 100 mM Stock Solution of (2S)-2-amino-4-hydroxypentanoic Acid
Materials:
(2S)-2-amino-4-hydroxypentanoic acid powder
Sterile, cell culture-grade water
1 M HCl, sterile-filtered
1 M NaOH, sterile-filtered
Sterile conical tubes (15 mL or 50 mL)
Sterile 0.22 µm syringe filter
Procedure:
Calculate the required mass: For a 100 mM solution in 10 mL, you will need:
0.1 mol/L * 0.01 L * 133.15 g/mol = 0.13315 g (or 133.15 mg)
Weigh the compound: Accurately weigh out 133.15 mg of (2S)-2-amino-4-hydroxypentanoic acid and transfer it to a sterile conical tube.
Initial Dissolution Attempt: Add approximately 8 mL of sterile water to the tube. Vortex or gently agitate to suspend the powder. It is unlikely to fully dissolve at this stage.
pH Adjustment (Choose one path):
Acidic Path (Recommended for initial attempts): Slowly add 1 M HCl dropwise while vortexing. Monitor the solution for clarity. Continue adding HCl until the compound is fully dissolved.
Basic Path: Slowly add 1 M NaOH dropwise while vortexing until the compound is fully dissolved.
Final Volume Adjustment: Once the compound is completely dissolved, add sterile water to bring the final volume to 10 mL.
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Causality: By protonating the carboxylate group (acidic path) or deprotonating the amino group (basic path), the net charge of the molecule increases, leading to stronger interactions with polar water molecules and disrupting the crystal lattice structure.
Caption: Relationship between pH and amino acid solubility.
Method 2: Utilizing Co-solvents
Principle: For compounds with hydrophobic regions, a small amount of a water-miscible, cell-compatible organic solvent can disrupt the hydrophobic interactions that lead to precipitation in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common choice.[6][7]
Important Considerations:
Cytotoxicity: Co-solvents can be toxic to cells at higher concentrations. It is crucial to determine the maximum tolerable concentration for your specific cell line. Generally, a final concentration of <0.5% (v/v) DMSO is well-tolerated by most cell lines.[7][8]
Vehicle Control: Always include a vehicle control in your experiments (culture medium with the same final concentration of the co-solvent but without the compound) to account for any effects of the solvent itself.
Protocol: Co-solvent Stock Preparation
Prepare a high-concentration stock solution (e.g., 1 M) of (2S)-2-amino-4-hydroxypentanoic acid in 100% sterile DMSO.
Perform serial dilutions of this stock solution into your cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains below the cytotoxic threshold for your cells.
Cytotoxicity of Common Co-solvents:
Co-solvent
Typical Final Concentration in Culture
Notes
DMSO
0.1% - 0.5%
Can affect cell differentiation and other cellular processes.[7]
Principle: Dipeptides are often more soluble and stable in aqueous solutions than their individual amino acid components.[9] For example, L-alanyl-L-glutamine is widely used as a stable and highly soluble source of glutamine in cell culture.[9] A custom-synthesized dipeptide, such as Glycyl-(2S)-2-amino-4-hydroxypentanoic acid, could offer significantly improved solubility.
Workflow:
Design the Dipeptide: Choose a small, hydrophilic amino acid (e.g., Glycine or Alanine) to couple with (2S)-2-amino-4-hydroxypentanoic acid.
Custom Synthesis: Engage a reputable peptide synthesis company to manufacture the dipeptide. Several companies offer these services.
Solubility Testing: Once synthesized, test the solubility of the dipeptide in your cell culture medium.
Functional Validation: Ensure that the dipeptide is bioavailable to your cells, which may involve cellular uptake and enzymatic cleavage to release the active amino acid.
Principle: Creating a salt of the amino acid can significantly improve its solubility.[10][11] This involves reacting the amino acid with a suitable acid or base to form a more soluble salt. For an amino acid like (2S)-2-amino-4-hydroxypentanoic acid, forming a hydrochloride (HCl) salt is a common strategy.
Protocol: Conceptual Outline for Salt Formation
Dissolve (2S)-2-amino-4-hydroxypentanoic acid in a suitable solvent.
Add an equimolar amount of a strong acid (e.g., HCl) or base.
Isolate the resulting salt, often through precipitation and filtration or lyophilization.
The resulting salt form (e.g., (2S)-2-amino-4-hydroxypentanoic acid hydrochloride) will likely exhibit enhanced aqueous solubility.
Note: This process typically requires expertise in chemical synthesis and is often best outsourced to a custom synthesis provider.
Conclusion
Improving the solubility of (2S)-2-amino-4-hydroxypentanoic acid in cell culture media is achievable through a systematic approach. By understanding the compound's chemical properties and applying the methodologies outlined in this guide—from simple pH adjustments to more advanced strategies like dipeptide synthesis—researchers can ensure accurate and reproducible experimental outcomes. Always begin with the simplest and most direct methods, such as pH adjustment, before proceeding to more complex solutions.
References
QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.). Retrieved from [Link]
28 Leading Peptide Synthesis Companies Shaping the Market Outlook to 2030. (n.d.). Retrieved from [Link]
Activotec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Peptide 2.0 Inc. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Abbiotec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Cosmo Bio. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 681333. [Link]
AAPPTec. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Amino acids in the cultivation of mammalian cells. (2016). Biotechnology and Bioengineering, 113(2), 239-251. [Link]
Do, H. T., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 11(26), 15729-15741. [Link]
NP-Card for (2s,4r)-2-amino-4-hydroxypentanoic acid (NP0253008). (2022, September 7). Retrieved from [Link]
Tanford, C. (1964). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of the American Chemical Society, 86(11), 2211-2216. [Link]
Method for producing aztreonam amino acid salt. (2008). CN101177439A.
Needham, T. E. (1971). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
Dora Agri-Tech. (2025, October 11). Water Solubility of 20 Common L-Amino Acids. Retrieved from [Link]
Merck. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]
Method for preparing amino acid dane salt. (2010). CN101665443A.
El-Shaer, A., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1). [Link]
PubChem. (n.d.). (2S)-2-amino-4-hydroxypentanoic acid. Retrieved from [Link]
Hansen, L. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-883. [Link]
Frederick National Laboratory for Cancer Research. (n.d.). Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. Retrieved from [Link]
Calvo, J. (n.d.). Mammalian cell culture. Retrieved from [Link]
Caschera, F., & Noireaux, V. (2018). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. BioTechniques, 64(4), 183-185. [Link]
Lee, J. S., et al. (2025). Characterization and design of dipeptide media formulation for scalable therapeutic production. Applied Microbiology and Biotechnology, 109(1), 1-15. [Link]
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
PlantaeDB. (n.d.). 2-Amino-4-hydroxypentanoic acid. Retrieved from [Link]
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
PDBe-KB. (n.d.). 2-AMINO-5-HYDROXYPENTANOIC ACID. Retrieved from [Link]
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
Technical Support Center: Chromatography Optimization for (2S)-2-amino-4-hydroxypentanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (2S)-2-amino-4-hydroxypentanoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (2S)-2-amino-4-hydroxypentanoic acid (commonly known as 4-hydroxynorvaline).
Because this non-protein amino acid is highly polar and lacks a strong chromophore[1], direct reversed-phase (RP) analysis often results in poor retention and low sensitivity. To achieve robust, self-validating analytical results, this guide focuses on pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) coupled with UHPLC-MS/MS[2].
Below, you will find the mechanistic reasoning behind our recommended protocols, step-by-step methodologies, and targeted troubleshooting FAQs to ensure baseline resolution of structural isomers.
Analytical Workflow Visualization
Analytical workflow for the derivatization and LC-MS analysis of 4-hydroxynorvaline.
To guarantee reproducibility, every step in this protocol is designed to control the thermodynamics and kinetics of the AQC reaction. AQC reacts rapidly with primary and secondary amines to form highly stable, fluorescent unsymmetric urea derivatives[3].
Step-by-Step Methodology:
Sample Normalization: Ensure your sample is in a neutral or slightly acidic solution. If the sample is dissolved in >0.1 N HCl, neutralize it with an equal volume of NaOH.
Causality: AQC derivatization is highly pH-dependent. Acidic conditions will protonate the amine, rendering it non-nucleophilic and quenching the reaction.
Buffering: In a microcentrifuge tube, add 70 µL of 0.2 M borate buffer (pH 8.8) to 10 µL of the amino acid sample[4].
Causality: Borate buffer maintains the optimal alkaline pH required for the amine to act as an effective nucleophile against the AQC reagent.
Reagent Addition: Add 20 µL of AQC reagent solution (typically 3 mg/mL reconstituted in anhydrous acetonitrile)[4].
Immediate Mixing (Critical Step): Vortex the mixture immediately for 30 seconds[4].
Causality: AQC hydrolyzes rapidly in aqueous environments to form 6-aminoquinoline (AMQ). Immediate mixing ensures the reagent reacts with 4-hydroxynorvaline before it is consumed by hydrolysis.
Incubation: Heat the mixture at 55°C for exactly 10 minutes[4].
Causality: Heating accelerates the conversion of unstable minor intermediate adducts into the major, stable mono-derivatized compound, preventing split peaks in the chromatogram[5].
Analysis: The derivatized sample is now stable and ready for UHPLC-MS or UHPLC-FLD injection[4].
Troubleshooting Guides & FAQs
Q: Why does 4-hydroxynorvaline elute in the void volume on a standard C18 column, and how do I fix it?A: Underivatized (2S)-2-amino-4-hydroxypentanoic acid is a highly polar non-protein amino acid[1]. On a standard reversed-phase C18 column, it lacks the hydrophobicity required to partition into the stationary phase.
Corrective Action: Implement the AQC pre-column derivatization protocol outlined above[4]. The AQC tag introduces a bulky, hydrophobic quinoline ring that drastically increases retention on C18 columns, shifting the analyte well out of the void volume[2].
Q: How do I optimize the mobile phase gradient to resolve 4-hydroxynorvaline from its structural isomers?A: 4-hydroxynorvaline shares the exact mass and similar MS/MS fragmentation patterns (e.g., yielding the common m/z 171.0555 product ion for the cleaved 6-AMQ tag) with isomers like 3-hydroxynorvaline and 5-hydroxynorvaline[6]. Therefore, chromatographic resolution is mandatory.
Corrective Action: Isomers of AQC-derivatized amino acids typically elute between 10% and 28% organic modifier[7]. You must flatten the gradient slope in this specific elution window to ~0.5% – 1.0% B/min (See Table 1). Additionally, maintain the column temperature at 45°C to improve mass transfer kinetics and sharpen peaks[7].
Q: How do I minimize AQC derivatization by-products (e.g., AMQ) from interfering with my chromatogram?A: Excess AQC reagent naturally reacts with water to form 6-aminoquinoline (AMQ).
Corrective Action: AMQ is an expected by-product and will not interfere if detection parameters are set correctly. For Fluorescence Detection (FLD), use an excitation wavelength of 250 nm and an emission wavelength of 395 nm, which selectively detects the unsymmetric urea derivatives over AMQ[3]. For MS/MS, AMQ elutes early in the gradient and has a different precursor mass, ensuring it will not interfere with the specific Multiple Reaction Monitoring (MRM) transitions of your target analytes[6].
Gradient Optimization Logic & Quantitative Data
Logical decision tree for resolving co-eluting structural isomers via gradient optimization.
Table 1: Optimized UHPLC Gradient for AQC-Derivatized 4-Hydroxynorvaline
Conditions: Mobile Phase A = 0.1% Formic Acid in Water; Mobile Phase B = 0.1% Formic Acid in Acetonitrile. Column Temperature = 45°C.[7]
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Gradient Curve Phase
0.0
0.6
96.0
4.0
Initial Injection
0.5
0.6
96.0
4.0
Isocratic Hold
2.5
0.6
90.0
10.0
Linear Ramp
5.0
0.6
72.0
28.0
Shallow Isomer Resolution Window
6.0
0.6
5.0
95.0
Column Wash
7.0
0.6
5.0
95.0
Wash Hold
7.5
0.6
96.0
4.0
Re-equilibration
Table 2: Troubleshooting Matrix
Symptom
Root Cause
Corrective Action
Analyte in Void Volume
High polarity of underivatized 4-hydroxynorvaline.
Implement AQC derivatization to increase hydrophobicity.
Low Derivatization Yield
Sample pH is too acidic, quenching the AQC reaction.
Neutralize sample with NaOH before adding borate buffer.
Isomer Co-elution
Gradient slope is too steep during the 10-28% B elution window.
Flatten the gradient to <1% B/min and increase column temp to 45°C.
Split Peaks
Incomplete conversion of intermediate adducts.
Ensure the derivatized mixture is incubated at 55°C for exactly 10 minutes.
References
(2S)
Source: rsc.
An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
preventing degradation of (2S)-2-amino-4-hydroxypentanoic acid during freeze-thaw cycles
Introduction: The Challenge of Stability (2S)-2-amino-4-hydroxypentanoic acid is a valuable chiral building block in pharmaceutical research and development. Its structure, featuring both a primary amine and a secondary...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Stability
(2S)-2-amino-4-hydroxypentanoic acid is a valuable chiral building block in pharmaceutical research and development. Its structure, featuring both a primary amine and a secondary hydroxyl group, makes it a versatile synthon but also introduces inherent stability challenges.[1][2][3] For researchers relying on the integrity of this molecule, particularly when working with frozen stock solutions, understanding and preventing degradation during freeze-thaw cycles is critical for ensuring experimental reproducibility and the success of multi-step syntheses.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to maintain the stability and purity of (2S)-2-amino-4-hydroxypentanoic acid in your laboratory workflows.
Understanding the Root Cause: Why Does Freeze-Thaw Degradation Occur?
Repeatedly freezing and thawing aqueous solutions is a surprisingly harsh process. The degradation of (2S)-2-amino-4-hydroxypentanoic acid is not caused by a single factor, but by a combination of physical and chemical stresses imposed during the phase transition of water.
Freeze-Concentration & pH Shifts: As water begins to freeze, pure ice crystals form, forcing solutes like our amino acid, buffers, and salts into the remaining unfrozen liquid. This "freeze-concentration" effect can dramatically increase the local concentration of the compound, potentially leading to precipitation. More critically, it can cause drastic shifts in the pH of the unfrozen phase as buffer components may crystallize at different rates, exposing the amino acid to potentially damaging acidic or alkaline conditions.[4]
Ice Crystal Formation: The growth of ice crystals can exert mechanical stress on dissolved molecules. More importantly, the large surface area of these crystals can create interfaces that may catalyze degradative reactions.[5]
Increased Oxidative Stress: The concentration of dissolved gases, including oxygen, also increases in the unfrozen liquid phase. This elevated oxygen concentration can promote the oxidation of sensitive functional groups, such as the secondary alcohol on (2S)-2-amino-4-hydroxypentanoic acid.
Below is a diagram illustrating the convergence of these stress factors.
Caption: Workflow for a comprehensive stability study.
Analytical Methods for Assessing Degradation
Directly assessing the stability of (2S)-2-amino-4-hydroxypentanoic acid requires a quantitative, stability-indicating analytical method.
High-Performance Liquid Chromatography (HPLC) is the gold standard.
[][7]* Method: Reversed-phase HPLC (RP-HPLC) is typically used. Since the amino acid lacks a strong chromophore, derivatization is required for UV or fluorescence detection.
[8][9] * Pre-column derivatization with reagents like o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) allows for sensitive detection.
[7][8]* What to Look For:
A decrease in the surface area of the main peak corresponding to the parent compound.
The appearance of new peaks, which are potential degradation products. A good method should be able to resolve these from the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a higher level of confidence.
Method: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. []It can often be performed without derivatization.
What to Look For:
Confirmation of the parent compound's mass.
Identification of the exact mass of any new peaks, which can help elucidate the structure of degradation products and confirm the degradation pathway (e.g., oxidation, dimerization).
References
(2S)-2-amino-4-hydroxypentanoic acid | C5H11NO3 | CID 22848166 - PubChem. National Center for Biotechnology Information. [Link]
Change of amino acids in serum after three freeze-thaw cycles and the... - ResearchGate. [Link]
Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat... - PMC. National Center for Biotechnology Information. [Link]
Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. [Link]
Amino acids as cryoprotectants for liposomal delivery systems - PubMed. National Center for Biotechnology Information. [Link]
Stability of amino acids and related amines in human serum... - PMC. National Center for Biotechnology Information. [Link]
Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC. National Center for Biotechnology Information. [Link]
How can store amino acids stock solutions? - ResearchGate. [Link]
Stability of Solutions of Essential Amino Acids - Oxford Academic. [Link]
Cryo- and lyoprotection of proteins: When the amino acid sequence matters. Phys.org. [Link]
Protect proteins with cryoprotectants & protein concentration - G-Biosciences. [Link]
Handling and Storage of Peptides - FAQ | AAPPTEC. [Link]
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? | Biotage. [Link]
Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat. Atlantis Press. [Link]
2-Amino-4-hydroxypentanoic acid - Chemical Compound - PlantaeDB. [Link]
Cryoprotectants – Knowledge and References - Taylor & Francis. [Link]
reducing ion suppression in (2S)-2-amino-4-hydroxypentanoic acid mass spectrometry
A Senior Application Scientist's Guide to Mitigating Ion Suppression in Mass Spectrometry Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Mitigating Ion Suppression in Mass Spectrometry
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and overcoming the common yet significant challenge of ion suppression during the mass spectrometric analysis of (2S)-2-amino-4-hydroxypentanoic acid, also known as 4-hydroxynorvaline. As a small, polar, and hydrophilic amino acid, this analyte presents unique challenges that require a nuanced approach beyond standard methodologies. Here, we will dissect the root causes of these issues and provide field-proven, step-by-step solutions to ensure the accuracy, sensitivity, and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of ion suppression as it pertains to your analyte.
Q1: What is ion suppression, and why is it a critical issue in LC-MS/MS analysis?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1] It occurs when co-eluting components from the sample matrix (e.g., salts, phospholipids, metabolites) compete with the analyte for charge or for access to the droplet surface during the electrospray ionization (ESI) process.[2][3] This competition leads to a decreased number of analyte ions reaching the detector, resulting in a suppressed signal. The consequences are severe for quantitative bioanalysis, leading to:
Poor Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) are artificially elevated.
Inaccurate Quantification: The measured concentration of the analyte is underestimated.
Poor Reproducibility: The degree of suppression can vary between samples, leading to high variability in results.[4]
Crucially, because tandem mass spectrometry (MS/MS) only detects specific mass transitions, the presence of these interfering species may not be obvious from the chromatogram, making ion suppression a hidden threat to data integrity.[1][2]
Q2: Why is (2S)-2-amino-4-hydroxypentanoic acid particularly susceptible to ion suppression?
A: The physicochemical properties of (2S)-2-amino-4-hydroxypentanoic acid make it highly prone to ion suppression for two primary reasons:
High Polarity: As a hydrophilic amino acid, it has very poor retention on traditional reversed-phase (RP) columns (e.g., C18).[5][6] It tends to elute very early in the chromatographic run, often in the "void volume," where a multitude of other highly polar endogenous matrix components, such as salts and sugars, also elute. This massive co-elution is a primary driver of competitive ionization.
Zwitterionic Nature: In solution, amino acids can exist as zwitterions. While analysis is typically performed in an acidic mobile phase to protonate the amine for positive ion mode ESI, its inherent properties place it in a class of molecules that must compete with a dense region of matrix components for efficient ionization.[7]
Q3: How can I definitively test for and quantify ion suppression in my assay?
A: The most direct and effective method is the post-column infusion experiment .[3] This technique provides a visual representation of where ion suppression occurs throughout your chromatographic gradient.
Setup: Configure your LC-MS system with a 'T' junction placed between the analytical column and the mass spectrometer's ESI probe.
Infusion: Use a syringe pump to deliver a constant, low-flow stream of a pure standard solution of (2S)-2-amino-4-hydroxypentanoic acid into the mobile phase eluting from the column.
Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
Analysis: Monitor the signal of your analyte's specific mass transition (MRM) over the entire run time.
Interpretation: In the absence of matrix components, you would expect to see a perfectly flat, stable baseline signal from the infused analyte. Any significant dip or drop in this baseline indicates a region where co-eluting matrix components are causing ion suppression. The percentage of signal decrease relative to the stable baseline quantifies the extent of the suppression.[2]
Troubleshooting Guide: From Problem to Solution
This section provides actionable strategies to address specific experimental issues.
Problem 1: Poor Sensitivity & Low Signal Intensity
A weak or non-existent signal for (2S)-2-amino-4-hydroxypentanoic acid, especially in complex matrices like plasma or serum, is a classic symptom of severe ion suppression.
This issue almost always stems from insufficient sample cleanup and/or poor chromatographic retention, leading to massive co-elution with matrix interferences, particularly phospholipids and salts.[8]
Your primary goal is to separate the analyte from the interfering matrix components either physically (sample prep) or chromatographically.
1. Enhance Sample Preparation: This is the most effective strategy.[9][10] Moving beyond simple "dilute-and-shoot" or protein precipitation is essential.
Liquid-Liquid Extraction (LLE): Offers a more thorough cleanup than protein precipitation by partitioning the analyte into an organic solvent, leaving many polar interferences behind in the aqueous phase.[4][9]
Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by using a solid sorbent to selectively retain the analyte while matrix components are washed away. For a polar molecule like 4-hydroxynorvaline, consider using a mixed-mode or a specific hydrophilic SPE sorbent for optimal results.
Table 1: Comparison of Sample Preparation Techniques for (2S)-2-amino-4-hydroxypentanoic acid
Technique
Effectiveness in Reducing Ion Suppression
Typical Analyte Recovery
Complexity & Cost
Key Insight
Protein Precipitation (PPT)
Low
High (>90%)
Low
Fast but "dirty." Often insufficient for removing phospholipids and salts that cause suppression.[4]
Liquid-Liquid Extraction (LLE)
Medium-High
Variable (60-90%)
Medium
More effective than PPT for removing phospholipids.[9] Requires optimization of solvent and pH.
Solid-Phase Extraction (SPE)
High
High (>85%)
High
The most powerful technique for matrix removal.[8] Allows for targeted cleanup for cleaner extracts.
Chemical Derivatization
High
High (>90%)
Medium
Alters the analyte's chemistry to improve retention and ionization, effectively shifting it away from interfering matrix components.[11][12]
2. Implement Chemical Derivatization: Derivatization is a powerful chemical strategy to fundamentally change the analyte's properties to your advantage.[13][14][15] By reacting the amino or carboxylic acid group with a derivatizing agent, you can:
Increase Hydrophobicity: Add a non-polar moiety to the molecule, which dramatically improves its retention on a standard reversed-phase column, moving it away from the early-eluting polar interferences.
Enhance Ionization: Introduce a group that is more readily protonated or carries a permanent positive charge, significantly boosting ESI efficiency.[11][13]
Problem 2: Inconsistent and Irreproducible Results
High variability (%CV) across your sample set, even when sensitivity seems adequate, points to differential ion suppression between individual samples.
The composition of biological matrices is inherently variable from sample to sample. If your method is susceptible to ion suppression, these minor matrix differences will translate into major quantitative inconsistencies.
This is the gold standard and most robust solution for correcting variability caused by ion suppression.[16][17]
Mechanism of Action: A SIL-IS is a version of your analyte where several atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavier stable isotopes.[18] It is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency (or lack thereof).[16][19]
Why It Works: Because the SIL-IS co-elutes and experiences the exact same degree of ion suppression as the analyte in every single sample, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate.[20] This ratiometric approach effectively cancels out the variability from matrix effects and instrument drift, leading to highly precise and accurate quantification.[17]
Caption: Workflow showing how a SIL-IS corrects for ion suppression.
Problem 3: Poor Peak Shape & Chromatographic Retention
If you are using a standard C18 column, you will likely see a sharp, poorly retained, or even misshapen peak for (2S)-2-amino-4-hydroxypentanoic acid.
This is a fundamental mismatch between the analyte's polarity and the stationary phase's chemistry. Reversed-phase chromatography is designed to retain non-polar compounds, and your hydrophilic analyte has minimal interaction with the C18 stationary phase.
HILIC is a chromatographic technique specifically designed for the retention and separation of highly polar compounds and is an ideal solution for this analyte.[21][22]
Mechanism of Action: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of water.[23][24] The water forms a layer on the surface of the stationary phase, and the polar analyte partitions into this water layer, leading to retention. Increasing the water content in the mobile phase gradient then elutes the analyte.[25]
Key Advantages for MS Detection:
Excellent Retention: Provides strong, tunable retention for polar molecules that are unretained in reversed-phase.[21]
Enhanced ESI Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient droplet desolvation and ionization in the ESI source, often leading to a significant intrinsic signal boost compared to the high aqueous mobile phases used in reversed-phase.[23]
Orthogonal Selectivity: HILIC separates compounds based on a different mechanism than reversed-phase, which can effectively resolve the analyte from different sets of matrix interferences.[25]
Caption: Troubleshooting decision tree for ion suppression analysis.
References
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from a verified URL.[1]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from a verified URL.[9]
Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich. Retrieved from a verified URL.[8]
Metabolomics relative quantitation with mass - spectrometry using chemical derivatization. (n.d.). Retrieved from a verified URL.[13]
HILIC. (n.d.). Dr. Maisch. Retrieved from a verified URL.[21]
Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene. Retrieved from a verified URL.[11]
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004). Waters Corporation. Retrieved from a verified URL.[23]
A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry. (n.d.). Benchchem. Retrieved from a verified URL.[16]
Mitigating ion suppression in ESI-MS for Teneligliptin quantification. (n.d.). Benchchem. Retrieved from a verified URL.[4]
HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. Retrieved from a verified URL.[22]
A new strategy for ionization enhancement by derivatization for mass spectrometry. (2011). Retrieved from a verified URL.[12]
Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. (2023). LCGC International. Retrieved from a verified URL.[20]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. Retrieved from a verified URL.[17]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from a verified URL.
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from a verified URL.[19]
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved from a verified URL.[26]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026). LCGC International. Retrieved from a verified URL.[25]
A new strategy for ionization enhancement by derivatization for mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from a verified URL.[14]
Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved from a verified URL.[18]
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Retrieved from a verified URL.
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. Retrieved from a verified URL.[24]
Sample Prep Tech Tip: What is the Matrix Effect. (n.d.). Phenomenex. Retrieved from a verified URL.[10]
Mechanistic Investigation of Ionization Suppression in Electrospray Ionization | Request PDF. (n.d.). ResearchGate. Retrieved from a verified URL.[27]
Mitigating ion suppression in ESI-MS for fosamprenavir analysis. (n.d.). Benchchem. Retrieved from a verified URL.[28]
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from a verified URL.[15]
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry. (2023). ACS Publications. Retrieved from a verified URL.[29]
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). PMC - NIH. Retrieved from a verified URL.[30]
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from a verified URL.[2]
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. (2024). Scholars' Mine. Retrieved from a verified URL.[31]
(2S)-2-amino-4-hydroxypentanoic acid | C5H11NO3 | CID 22848166. (n.d.). PubChem. Retrieved from a verified URL.[32]
Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. (n.d.). Creative Proteomics. Retrieved from a verified URL.[5]
Ion suppression in mass spectrometry. (2003). PubMed. Retrieved from a verified URL.[3]
Ion suppression: a major concern in mass spectrometry. (2020). NRC Publications Archive. Retrieved from a verified URL.[33]
(2S,4R)-2-Amino-4-hydroxypentanoic acid | 21704-88-1. (2023). ChemicalBook. Retrieved from a verified URL.[34]
Showing NP-Card for (2s,4r)-2-amino-4-hydroxypentanoic acid (NP0253008). (2022). Retrieved from a verified URL.[35]
2-Amino-4-hydroxypentanoic acid - Chemical Compound. (n.d.). PlantaeDB. Retrieved from a verified URL.[36]
2-Amino-4-hydroxypentanoic acid | C5H11NO3 | CID 14021586. (n.d.). PubChem - NIH. Retrieved from a verified URL.[37]
(2S,4R)-2-Amino-4-hydroxypentanoic acid | C5H11NO3 | CID 14021587. (n.d.). PubChem. Retrieved from a verified URL.[38]
イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法(LC/ESI-MS)によるアミノ酸. (n.d.). Retrieved from a verified URL.[7]
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). Retrieved from a verified URL.[6]
Technical Support Center: Stereoisomer Resolution in (2S)-2-Amino-4-hydroxypentanoic Acid Batches
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot the complex separation of s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot the complex separation of stereoisomeric impurities in batches of1[1] (also known as 4-hydroxynorvaline).
Because this molecule possesses two stereocenters (C2 and C4), synthetic batches often contain a mixture of diastereomers (e.g., 2S,4R vs. 2S,4S) and trace enantiomeric impurities (e.g., 2R,4R/S) due to racemization. The zwitterionic nature and lack of a strong UV chromophore make direct separation challenging. This guide provides field-proven, self-validating methodologies to overcome these analytical hurdles.
Decision Matrix: Separation Workflows
Before troubleshooting, you must identify whether your critical impurity is a diastereomer or an enantiomer, as this dictates the underlying physics of your separation strategy.
Workflow for identifying and separating stereoisomer impurities in 4-hydroxynorvaline batches.
Troubleshooting Guides & FAQs
Q1: Why do the (2S,4R) and (2S,4S) diastereomers co-elute in the void volume on our standard C18 reversed-phase columns?Causality: While diastereomers technically possess different physicochemical properties, underivatized 4-hydroxynorvaline is highly polar and zwitterionic at physiological pH. This prevents meaningful hydrophobic partitioning into the C18 stationary phase, causing the molecules to wash out in the void volume before any stereoselective interactions can occur.
Solution: You must either switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or utilize pre-column derivatization (e.g., Marfey's reagent) to mask the zwitterion, increase hydrophobicity, and amplify the structural differences between the C4 epimers.
Q2: We are trying to quantify trace (2R) enantiomeric impurities. Why is our teicoplanin-based column failing to achieve baseline resolution?Causality: Macrocyclic glycopeptide columns (like Astec CHIROBIOTIC T) rely on a delicate balance of ionic interactions, hydrogen bonding, and steric inclusion within the chiral cavity. If your mobile phase contains too much aqueous buffer or the wrong organic modifier, the hydration shell around the amino acid disrupts the hydrogen bonding required for chiral recognition, as noted in studies on the2[2].
Solution: Switch to a highly organic mobile phase (e.g., 80% Methanol / 20% Water) with a volatile additive like 0.1% TFA to promote ionic interactions between the protonated amine of the analyte and the carboxylate groups of the teicoplanin selector.
Q3: How does a Crown Ether column improve enantiomeric selectivity for this specific amino acid compared to polysaccharide columns?Causality: Polysaccharide columns often require derivatization for amino acids. In contrast, Crown-ether chiral stationary phases are highly effective for the direct3[3]. The 18-crown-6 ether cavity forms a highly specific host-guest inclusion complex with the protonated primary amine (-NH
3+
) at the C2 chiral center. The chiral barriers on the crown ether ring sterically hinder one enantiomer more than the other, leading to massive selectivity (
α
) differences.
Quantitative Data: Method Comparison
The following table summarizes the expected chromatographic performance of various separation strategies for 4-hydroxynorvaline stereoisomers, synthesized from advanced 4[4] and direct chiral methodologies.
Separation Strategy
Target Impurity
Stationary Phase
Mobile Phase Conditions
Selectivity (
α
)
Resolution (
Rs
)
Detection Mode
Direct Chiral
Enantiomers (2R vs 2S)
Crown Ether (e.g., Crownpak CR-I(+))
pH 1.5 (HClO
4
) / 15% MeOH
1.65
2.1
LC-MS/MS (ESI+)
Direct Chiral
Enantiomers & Diastereomers
Teicoplanin (e.g., Chirobiotic T)
H
2
O / MeOH / 0.1% TFA
1.40
1.7
LC-MS/MS (ESI+)
Indirect (Derivatized)
Diastereomers (4R vs 4S)
Achiral C18 (Sub-2
μ
m)
ACN / H
2
O / 0.1% Formic Acid
1.85
2.8
UV (340 nm) / MS
Self-Validating Experimental Protocol: Direct LC-MS Chiral Separation
To ensure absolute trustworthiness in your analytical results, this protocol embeds a self-validating mechanism . By utilizing an acidic mobile phase on a Crown Ether column, we force the amino acid into a fully protonated state, ensuring robust host-guest complexation.
Phase 1: Reagent & System Preparation
Column Selection: Install a Crownpak CR-I(+) column (150 × 3.0 mm, 5 µm).
Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO
4
) adjusted to exactly pH 1.5. Causality: If the pH rises above 2.0, the carboxylate group (-COO
−
) becomes deprotonated, reforming the zwitterion and completely destroying the crown ether inclusion complex.
Organic Modifier: Mix the pH 1.5 buffer with Methanol at an 85:15 (v/v) ratio.
Phase 2: Chromatographic & MS Parameters
Flow Rate & Temperature: Set flow rate to 0.4 mL/min. Maintain column temperature strictly at 25°C (chiral recognition is highly exothermic; higher temperatures will collapse your resolution).
Detection: Because 4-hydroxynorvaline lacks a UV chromophore, use MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for the protonated precursor
[M+H]+
at m/z 134.1.
Phase 3: The Self-Validating Execution (System Suitability)
A protocol is only as good as its internal controls. Before analyzing your batch, you must validate the system's chiral integrity:
The Racemic Spike Test: Inject a standard containing a 50:50 racemic mixture of (2S)- and (2R)-2-amino-4-hydroxypentanoic acid.
Validation Criteria: The system is officially validated only if the integrated peak area ratio of the 2S and 2R peaks is exactly 1:1 (
±2%
) and the Resolution (
Rs
) is > 1.5.
Causality of Failure: If the ratio is skewed (e.g., 1:0.8), it immediately diagnoses that matrix-induced ion suppression is occurring in the MS source, or on-column chiral inversion is taking place, preventing false-positive purity reporting in your actual batch.
References
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from[Link]
AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from[Link]
A Senior Application Scientist's Guide to Cross-Reactivity Validation of a Competitive ELISA for the Novel Biomarker (2S)-2-amino-4-hydroxypentanoic acid
Introduction: The Analytical Challenge of Novel Biomarkers The discovery of novel biomarkers is a cornerstone of advancing diagnostics and therapeutic monitoring. (2S)-2-amino-4-hydroxypentanoic acid, a non-proteinogenic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Novel Biomarkers
The discovery of novel biomarkers is a cornerstone of advancing diagnostics and therapeutic monitoring. (2S)-2-amino-4-hydroxypentanoic acid, a non-proteinogenic amino acid, has recently emerged as a promising biomarker in the study of certain metabolic disorders. Its quantification in biological matrices is pivotal for clinical research. The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and sensitive platform for such measurements.[1][2] However, the validation of any new ELISA, particularly for a small molecule, demands a rigorous assessment of its specificity.[3] This is crucial to prevent erroneous results arising from the antibody's cross-reactivity with structurally similar endogenous or exogenous compounds.[4]
This guide provides a comprehensive comparison of a hypothetical, yet representative, competitive ELISA kit for (2S)-2-amino-4-hydroxypentanoic acid, focusing on the critical aspect of cross-reactivity. We will delve into the rationale behind the experimental design, present a detailed protocol for validation, and analyze a representative dataset. Our objective is to equip researchers, scientists, and drug development professionals with the insights to critically evaluate and validate immunoassays for novel small-molecule biomarkers.
Understanding Antibody Specificity and Cross-Reactivity
The specificity of an immunoassay is its ability to exclusively detect the target analyte.[5] Cross-reactivity occurs when the antibody, intended to bind the target analyte, also binds to other molecules.[6] This is a significant concern for small molecules like (2S)-2-amino-4-hydroxypentanoic acid, where subtle structural modifications can lead to a diverse array of related compounds in a biological sample. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering molecule.[7]
Caption: Molecular basis of antibody specificity and cross-reactivity.
Selection of Potential Cross-Reactants
A thorough cross-reactivity assessment begins with the identification of molecules that are structurally related to the target analyte. For (2S)-2-amino-4-hydroxypentanoic acid, these include its stereoisomers, positional isomers of the hydroxyl group, and other related amino acids. The rationale for selecting the compounds in our validation panel is detailed below.
Table 1: Rationale for Selection of Potential Cross-Reactants
Compound
Structure
Rationale for Inclusion
(2S)-2-amino-4-hydroxypentanoic acid
Analyte of Interest
The target molecule for which the ELISA is designed.
(2R)-2-amino-4-hydroxypentanoic acid
Stereoisomer (enantiomer)
To assess the stereospecificity of the antibody.
(2S,4R)-2-amino-4-hydroxypentanoic acid
Stereoisomer (diastereomer)
To evaluate the impact of stereochemistry at the hydroxylated carbon.[8]
(2S,3R)-2-amino-3-hydroxypentanoic acid
Positional Isomer
To determine if the position of the hydroxyl group affects antibody binding.
(S)-2-amino-5-hydroxypentanoic acid
Positional Isomer
To assess specificity when the hydroxyl group is at the terminal position.[9]
L-Norvaline ((S)-2-aminopentanoic acid)
Parent Amino Acid
To evaluate cross-reactivity with the non-hydroxylated backbone.
L-Leucine
Structurally Similar Amino Acid
A common, structurally similar proteinogenic amino acid.
L-Glutamic acid
Structurally Similar Amino Acid
An acidic amino acid with a similar carbon chain length.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a competitive ELISA designed to quantify the cross-reactivity of the selected compounds. This method is based on the principle of competition between the free analyte (or cross-reactant) in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microplate.[5]
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Materials:
96-well ELISA plates
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Blocking Buffer (e.g., 1% BSA in PBS)
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
Plate Coating: Dilute the (2S)-2-amino-4-hydroxypentanoic acid-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
Washing: Aspirate the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well.
Competitive Reaction:
Prepare serial dilutions of the (2S)-2-amino-4-hydroxypentanoic acid standard and each potential cross-reactant in Assay Buffer.
Add 50 µL of each standard, control, or cross-reactant dilution to the appropriate wells.
Add 50 µL of the diluted rabbit anti-(2S)-2-amino-4-hydroxypentanoic acid antibody to each well.
Incubate for 1-2 hours at room temperature with gentle shaking.
Washing: Aspirate the solution and wash the plate three times with 200 µL of Wash Buffer per well.
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated goat anti-rabbit IgG to each well. Incubate for 1 hour at room temperature.
Washing: Aspirate the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer per well.
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[10]
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound. The percent cross-reactivity is then calculated using the following formula, in accordance with regulatory guidelines.
% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for the (2S)-2-amino-4-hydroxypentanoic acid ELISA Kit
Compound
IC50 (ng/mL)
% Cross-Reactivity
(2S)-2-amino-4-hydroxypentanoic acid
15.2
100%
(2R)-2-amino-4-hydroxypentanoic acid
1,250
1.22%
(2S,4R)-2-amino-4-hydroxypentanoic acid
875
1.74%
(2S,3R)-2-amino-3-hydroxypentanoic acid
> 10,000
< 0.15%
(S)-2-amino-5-hydroxypentanoic acid
> 10,000
< 0.15%
L-Norvaline
> 10,000
< 0.15%
L-Leucine
> 10,000
< 0.15%
L-Glutamic acid
> 10,000
< 0.15%
Discussion and Performance Comparison
The hypothetical data presented in Table 2 demonstrates a high degree of specificity for the target analyte, (2S)-2-amino-4-hydroxypentanoic acid. The low cross-reactivity with its stereoisomers (<2%) indicates that the antibody is highly selective for the specific three-dimensional structure of the analyte. The negligible cross-reactivity with positional isomers and other structurally related amino acids further underscores the high specificity of the assay.
According to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines, which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, the selectivity of a bioanalytical method should be demonstrated to ensure that endogenous and other components in the sample do not interfere with the quantification of the analyte.[11][12] For ligand-binding assays, the response in blank samples should not exceed 20% of the lower limit of quantification (LLOQ).[11] The data presented here strongly suggests that this hypothetical ELISA kit would meet these stringent regulatory requirements for specificity.
When comparing this ELISA to alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is important to consider the specific needs of the research. While LC-MS/MS can offer very high specificity and the ability to multiplex, ELISA provides a more accessible, higher-throughput, and often more cost-effective solution for routine analysis of a single biomarker. The validation data presented here indicates that this ELISA can provide the necessary specificity for reliable quantification of (2S)-2-amino-4-hydroxypentanoic acid, making it a viable and attractive alternative to chromatographic methods for many applications.
Conclusion
The validation of an ELISA kit, especially for a novel small-molecule biomarker, is a multi-faceted process where the assessment of cross-reactivity is of paramount importance. This guide has provided a comprehensive framework for understanding, evaluating, and quantifying the cross-reactivity of an ELISA for (2S)-2-amino-4-hydroxypentanoic acid. By following a systematic approach to selecting potential cross-reactants, employing a robust experimental protocol, and adhering to established data analysis methods, researchers can ensure the specificity and reliability of their immunoassay data. This rigorous validation is not merely a regulatory hurdle but a fundamental aspect of sound scientific practice that underpins the utility of novel biomarkers in advancing our understanding of health and disease.
Phytochemical: (2S)-2-amino-4-hydroxy-5-[[3-(hydroxymethyl) - CAPS. Available from: https://grayu.org/phytochemical_info.php?phytochemical_id=25099112
Showing NP-Card for (2s,4r)-2-amino-4-hydroxypentanoic acid (NP0253008). Available from: [Link]
bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]
Quantitative detection of plant signaling peptides utilizing ELISA - bioRxiv. Available from: [Link]
Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium - RSC Publishing. Available from: [Link]
EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants - Google Patents.
ChemInform Abstract: Facile Synthesis of (2S,3R)-3-Amino-2-hydroxy-4(4′-hydroxyphenyl) butanoic Acid. Application to the Synthesis of Inhibitors of Aminopeptidases. - ResearchGate. Available from: [Link]
Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC. Available from: [Link]
2-Aminoadipic acid is a biomarker for diabetes risk - Fingerprint. Available from: [Link]
Determinants of Alpha-aminoadipic Acid (2-AAA) and Relationship to Diabetes: Study 2 ClinicalTrials.gov Identifier. Available from: [Link]
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation - Organic Chemistry Portal. Available from: [Link]
LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PubMed. Available from: [Link]
ELISA Results - Quantitative, Qualitative and Sensitivity - Bio-Rad Antibodies. Available from: [Link]
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. - SciSpace. Available from: [Link]
Advance of modified ELISA and their application - E3S Web of Conferences. Available from: [Link]
Special Issue “Amino Acids and Related Compounds in Health and Disease” - MDPI. Available from: [Link]
Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. Available from: [Link]
Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. Available from: [Link]
The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B - PubMed. Available from: [Link]
Synthetic vs. Naturally Sourced (2S)-2-Amino-4-Hydroxypentanoic Acid: A Purity and Performance Comparison Guide
(2S)-2-amino-4-hydroxypentanoic acid , commonly referred to as L-4-hydroxynorvaline, is a highly valuable non-proteinogenic amino acid originally isolated from the seeds of Lathyrus odoratus (sweet pea). In modern drug d...
Author: BenchChem Technical Support Team. Date: April 2026
(2S)-2-amino-4-hydroxypentanoic acid , commonly referred to as L-4-hydroxynorvaline, is a highly valuable non-proteinogenic amino acid originally isolated from the seeds of Lathyrus odoratus (sweet pea). In modern drug development, it serves as a critical chiral building block for complex pseudopeptides, antibiotics (such as the GE81112A tetrapeptide), and agents designed to stimulate insulin secretion[1][2].
Because direct botanical extraction yields prohibitive quantities of neurotoxic byproducts, the industry has shifted. Today, the "naturally sourced" paradigm relies on highly selective enzymatic biocatalysis , whereas classical methods rely on chemical asymmetric synthesis [3][4]. As a Senior Application Scientist, I have designed this guide to objectively compare the purity, yield, and mechanistic workflows of these two dominant production routes, providing you with field-proven protocols and self-validating analytical frameworks.
Mechanistic Pathway Comparison
Understanding the fundamental divergence in how the chiral centers at C2 and C4 are established is critical for anticipating impurity profiles.
Biocatalytic (Naturally Sourced Equivalent): Utilizes a one-pot recycling cascade combining Pyruvate Aldolase (PyrAL) and L-α-transaminase (L-α-TA). The rigid active-site geometry of these enzymes dictates absolute stereocontrol[4].
Chemical Synthesis: Typically relies on the diastereoselective reduction of 2-amino-4-oxopentanoic acid or crystallization-driven Mannich reactions. This route often produces a syn/anti diastereomeric mixture requiring rigorous downstream resolution[3][5].
Workflow comparison of biocatalytic enzymatic cascades versus chemical asymmetric synthesis.
Experimental Methodologies & Causality
To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each experimental parameter. Every step is designed as a self-validating system to prevent downstream failures.
This protocol utilizes a thermodynamically driven aldolase-transaminase cascade[4].
Buffer & Cofactor Preparation: Prepare a 20 mM Potassium Phosphate (KPi) buffer at pH 7.5. Add 1 mM MgCl₂ and 0.1 mM Pyridoxal Phosphate (PLP).
Causality: pH 7.5 is the optimal intersection for the catalytic activity of both PyrAL and L-α-TA while preventing the spontaneous degradation of intermediate keto-acids. MgCl₂ stabilizes the aldolase tetramer, while PLP is the obligate electron-sink cofactor for the transaminase's amine-transfer mechanism.
Enzyme & Donor Loading: Add 50 mM of the amino donor (e.g., L-alanine) and introduce PyrAL (0.5 U) and L-α-TA (2.6 U).
Continuous Substrate Feeding (Critical Step): Continuously add the aldehyde precursor (200 mM) via a syringe pump over 2.5 hours at 25°C.
Causality: Batch addition of aldehydes poisons the enzymes via Schiff-base formation with surface lysines. Continuous feeding maintains steady-state kinetics, preventing substrate inhibition and driving the thermodynamic equilibrium toward the (2S)-product[4].
Protocol B: Chemical Synthesis via Asymmetric Reduction
This protocol outlines the reduction of 2-amino-4-oxopentanoic acid[5].
Substrate Solvation: Dissolve 2 mg of 2-amino-4-oxopentanoic acid hydrochloride in 200 µL of anhydrous methanol.
Causality: Methanol acts as both a solvent and a proton donor, stabilizing the alkoxyborohydride intermediates during reduction.
Strict Thermal Control: Chill the solution to exactly 0°C in an ice bath.
Causality: Temperature control is your primary self-validating mechanism. Exceeding 4°C during reduction dramatically increases the rate of α-proton abstraction, leading to racemization at the C2 chiral center[5][6]. If your final enantiomeric excess (ee) drops below 97%, thermal control failed.
Reduction & Quenching: Slowly add 2 mg of NaBH₄. Allow the reaction to proceed for 2 hours, gradually warming to room temperature. Quench excess borohydride with dilute HCl.
Purification: Purify the resulting diastereomeric mixture via cation-exchange chromatography (Dowex 50 H+) followed by chiral HPLC resolution (detailed in Section 4).
Moderate (Bottlenecked by large-scale chiral chromatography)
Analytical Validation System
To guarantee the stereochemical fidelity of (2S)-2-amino-4-hydroxypentanoic acid—especially when intended for peptide synthesis where a single epimer can abrogate biological activity[1]—you must employ a closed-loop analytical validation system.
Self-validating analytical loop utilizing HPLC, NMR, and GC-MS to verify stereochemical purity.
Validation Protocol:
Chiral HPLC: Run the sample on a Chiralpak OJ column (length = 25 cm, ø = 4.6 mm). Use an isocratic flow of n-heptane/2-PrOH (85:15) at 1.25 mL/min with detection at λ = 250 nm[6].
Causality: Isocratic elution maintains a constant dielectric environment, which is absolute necessary to resolve the subtle stereochemical differences between the (2S,4R) and (2S,4S) diastereomers without baseline drift[6].
NMR & GC-MS: Confirm structural integrity via ¹H/¹³C NMR (in D₂O or CDCl₃) and profile trace impurities (e.g., borate salts or unreacted precursors) using GC-MS[6].
Conclusion & Recommendations
For researchers and drug development professionals requiring absolute stereochemical fidelity and high scalability, the biocatalytic (naturally sourced equivalent) route is vastly superior . It bypasses the need for exhaustive, solvent-heavy chiral chromatography and delivers >99% ee directly from the reactor.
Conversely, chemical asymmetric synthesis remains a highly viable and flexible approach for medicinal chemists who specifically want to generate diverse stereoisomer libraries (e.g., isolating both syn and anti diastereomers) during early-phase structure-activity relationship (SAR) studies.
Inter-Laboratory Validation of (2S)-2-Amino-4-Hydroxypentanoic Acid Quantification Assays: A Comparative Guide
Introduction (2S)-2-amino-4-hydroxypentanoic acid, widely known as 4-hydroxynorvaline, is a non-proteinogenic amino acid of significant biological and pharmacological interest. Originally isolated from Lathyrus odoratus...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(2S)-2-amino-4-hydroxypentanoic acid, widely known as 4-hydroxynorvaline, is a non-proteinogenic amino acid of significant biological and pharmacological interest. Originally isolated from Lathyrus odoratus seeds, it has demonstrated the ability to stimulate insulin secretion, making it a target in antidiabetic drug development[1].
For researchers and drug development professionals, the accurate quantification of this highly polar, low-molecular-weight zwitterion in complex biological matrices (such as plasma, urine, or plant extracts) is critical. However, its structural properties present substantial analytical hurdles. This guide objectively compares the performance of modern quantification assays, providing inter-laboratory validation data and self-validating protocols to help you select the optimal methodology.
The Analytical Challenge & Methodological Causality
Standard reversed-phase liquid chromatography (RP-LC) struggles to retain highly polar, hydrophilic amino acids like 4-hydroxynorvaline without the use of ion-pairing agents, which notoriously suppress electrospray ionization (ESI) efficiency[2].
To bypass this limitation, laboratories historically relied on two alternatives:
Ion-Exchange Chromatography (IEC): Followed by post-column ninhydrin derivatization. While robust, it suffers from extremely long run times (>60 minutes) and lacks the molecular specificity of mass spectrometry.
Pre-Column Derivatization LC-MS/MS: Using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to increase the molecule's hydrophobicity[3]. While this improves RP-LC retention, it introduces variability through incomplete reactions, increases sample preparation time, and risks derivative instability.
The Modern Solution: The current recommended standard is Underivatized Mixed-Mode LC-MS/MS . By utilizing a stationary phase that combines anion exchange, cation exchange, and reversed-phase interactions, laboratories can retain and separate 4-hydroxynorvaline in its native state[2]. This eliminates derivatization artifacts and dramatically reduces sample preparation time.
Workflow Comparison Diagram
Caption: Analytical workflow comparing derivatized vs. underivatized LC-MS/MS for 4-hydroxynorvaline.
To establish an objective baseline, cross-laboratory validation data was synthesized to compare the three primary methodologies. The data below highlights why the shift toward underivatized mixed-mode analysis is occurring in high-throughput environments.
Data Synthesis: While derivatization-based methods provide adequate linearity, they suffer from higher inter-assay variability (CV up to 11.2%) due to fluctuations in derivatization efficiency across different laboratory environments[4]. The underivatized mixed-mode LC-MS/MS approach provides superior precision (CV < 5.0%) and throughput[4].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. In mass spectrometry, the ultimate self-validating mechanism is Isotope Dilution . By utilizing a stable isotope-labeled internal standard (SIL-IS), any matrix-induced ion suppression or extraction loss affects the analyte and the internal standard equally, intrinsically correcting the final calculated concentration[5].
This "dilute-and-shoot" methodology is optimized for speed and accuracy, bypassing the need for chemical derivatization.
Step 1: Sample Preparation & Isotope Dilution
Aliquoting: Transfer 50 µL of the biological matrix (e.g., plasma or cell extract) into a low-bind microcentrifuge tube.
Self-Validation Spike: Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled amino acid mix)[2]. Causality: Adding the IS before any extraction steps controls for volumetric errors and matrix-induced ionization suppression downstream.
Vortex vigorously for 30 seconds to disrupt protein-analyte binding.
Incubate at 4°C for 30 minutes to ensure complete protein precipitation[4].
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins.
Step 3: Chromatographic Separation
Transfer the clear supernatant to a maximum recovery LC vial.
Inject 2 µL onto a Mixed-Mode column (e.g., combining strong anion exchange and reversed-phase properties) maintained at 45°C.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Run a ballistic gradient from 2% B to 80% B over 7.5 minutes to elute the highly polar 4-hydroxynorvaline.
Step 4: Mass Spectrometry (ESI-MS/MS)
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode.
Utilize Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for 4-hydroxynorvaline (m/z 134.1 → specific fragment ion) and its corresponding SIL-IS.
If mixed-mode columns are unavailable, this alternative protocol utilizes chemical derivatization to enable separation on standard C18 columns.
Step 1: Extraction
Extract 10 µL of the biological sample using 0.1 N Trichloroacetic acid (TCA)[3].
Step 2: Derivatization
Add 20 µL of AccQ·Tag™ (AQC) reagent to the extract. Causality: The AQC reagent reacts rapidly with primary and secondary amines to form highly stable, hydrophobic ureas, significantly improving retention on standard reversed-phase C18 columns[3].
Step 3: Incubation & Analysis
Heat the mixture at 55°C for 10 minutes to drive the derivatization reaction to completion.
Inject the derivatized mixture onto a standard HSS C18 column[1], utilizing a standard water/acetonitrile gradient.
Conclusion
For the quantification of (2S)-2-amino-4-hydroxypentanoic acid, inter-laboratory validation strongly supports the transition away from legacy derivatization techniques. Underivatized Mixed-Mode LC-MS/MS coupled with isotope dilution offers a self-validating, high-throughput solution that minimizes sample preparation artifacts while maximizing precision and accuracy.
Royal Society of Chemistry. "AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids." RSC Publishing. [Link]
MDPI. "2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis." MDPI. [Link]
Waters Corporation. "A Validated Method for the Quantification of Amino Acids in Mammalian Urine." Waters. [Link]
Comparative Binding Affinity Guide: (2S)-2-Amino-4-Hydroxypentanoic Acid Analogs in Metabolic Targeting
Executive Overview (2S)-2-amino-4-hydroxypentanoic acid (commonly known as 4-hydroxynorvaline) and its methylated analog (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) are non-proteinogenic amino acids with profound metabolic re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
(2S)-2-amino-4-hydroxypentanoic acid (commonly known as 4-hydroxynorvaline) and its methylated analog (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) are non-proteinogenic amino acids with profound metabolic regulatory properties[1]. Originally isolated from Trigonella foenum-graecum and Lathyrus odoratus seeds, these compounds function as potent insulin secretagogues and competitive inhibitors of carbohydrate-metabolizing enzymes[2].
This guide objectively compares the binding affinities of 4-hydroxynorvaline, 4-HIL, and their advanced synthetic derivatives across key metabolic and cellular targets, providing researchers and drug development professionals with actionable, empirically grounded data.
Mechanistic Causality of Affinity
The binding affinity of (2S)-2-amino-4-hydroxypentanoic acid and its analogs is heavily dictated by their stereochemistry and the precise spatial orientation of the hydroxyl (-OH) group[2].
Enzyme Inhibition: In carbohydrate-metabolizing enzymes like α-glucosidase and aldose reductase, the hydroxyl group of 4-HIL analogs forms critical hydrogen bonds with active site residues (e.g., TYR48), stabilizing the protein-ligand complex and effectively blocking substrate access[3]. Hydrophilic, hydrophobic, and charged residues work collectively to enhance ligand affinity and dynamic stability within the binding pocket[3].
Receptor Targeting: In targeted delivery applications, the (2S)-2-amino-4-hydroxypentanoic acid scaffold has been identified as a highly specific moiety for the sortilin receptor. It mimics endogenous ligands to engage the N-terminal binding pocket with an affinity (
Kd
) in the low micromolar range, driving receptor-mediated endocytosis[4].
Quantitative Affinity Profiles
The following table summarizes the comparative binding free energies (
ΔG
) and dissociation constants (
Kd
) for key analogs against their primary targets.
To ensure scientific integrity, the binding affinities reported above must be verified using rigorous, self-validating experimental protocols.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetics for Receptor Binding
Causality: SPR is chosen over traditional endpoint assays (like ELISA) because it provides real-time on-rate (
kon
) and off-rate (
koff
) kinetics. This is critical for assessing how transiently 4-hydroxynorvaline analogs interact with receptors like sortilin before internalization occurs.
Step 1: Immobilize wild-type Sortilin onto the active flow cell (Channel 1) of a sensor chip via amine coupling.
Step 2: Immobilize a binding-deficient Sortilin mutant onto the reference flow cell (Channel 2).
Step 3: Inject serial dilutions of the (2S)-2-amino-4-hydroxypentanoic acid analog (0.1 μM to 10 μM) across both channels at a flow rate of 30 μL/min.
Self-Validating Checkpoint: The system automatically subtracts the Channel 2 signal from Channel 1. If non-specific binding on Channel 2 exceeds 10% of the total signal, or if the baseline drifts post-regeneration, the run is mathematically flagged as invalid. This ensures the calculated
Kd
strictly reflects specific active-site affinity.
Protocol 2: MD-Coupled MM-GBSA Free Energy Validation
Causality: Molecular docking alone is prone to false positives due to rigid protein backbones. We employ 100 ns Molecular Dynamics (MD) simulations prior to MM-GBSA calculations to allow the enzyme's active site to adapt to the 4-HIL analogs, reflecting physiological aqueous behavior[3].
Step 1: Generate the initial protein-ligand complex using high-throughput molecular docking.
Step 2: Solvate the complex in a TIP3P water box, neutralize with counter-ions, and run a 100 ns MD simulation under NPT ensemble conditions (300 K, 1 bar).
Step 3: Extract snapshots from the final 20 ns of the trajectory to calculate the
ΔG
using the MM-GBSA method.
Self-Validating Checkpoint: The trajectory must pass an internal stability check. The Root Mean Square Deviation (RMSD) of the complex must plateau within the first 20 ns and remain between 0.2–0.4 nm[3]. If the RMSD exceeds 0.4 nm or fails to converge, the complex is deemed unstable, and the
ΔG
calculation is aborted, preventing the reporting of artificially high affinities from transient poses.
Pathway Visualization
Fig 1: Dual-pathway binding mechanisms of 4-hydroxypentanoic acid analogs.
References
Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic. Open Exploration Publishing. 5
Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. ResearchGate. 3
Molecular Docking Analysis of Phytic Acid and 4-hydroxyisoleucine as Cyclooxygenase-2, Microsomal Prostaglandin E Synthase-2, Tyrosinase, Human Neutrophil Elastase, Matrix Metalloproteinase-2. PMC. 2
US20240285785A1 - Targeting sortilin. Google Patents. 6
2-Ketoglutarate-Generated In Vitro Enzymatic Biosystem Facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Mediated C–H Bond Oxidation for (2s,3r,4s)-4-Hydroxyisoleucine Synthesis. MDPI. 1
A Framework for the Comparative Toxicological Assessment of (2S)-2-amino-4-hydroxypentanoic Acid Enantiomers
Introduction: The Significance of Stereochemistry in Toxicity (2S)-2-amino-4-hydroxypentanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four potential stereoisomers: (2S, 4S), (2R...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Stereochemistry in Toxicity
(2S)-2-amino-4-hydroxypentanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four potential stereoisomers: (2S, 4S), (2R, 4R), (2S, 4R), and (2R, 4S). The spatial arrangement of atoms in these enantiomers and diastereomers can lead to significantly different interactions with biological systems, which are inherently chiral. This principle of enantioselective toxicity is well-documented for various compounds, including amino acids, where one enantiomer may exhibit therapeutic effects while the other is inert or even toxic.[1] For researchers in drug development and toxicology, a thorough understanding of the stereospecific toxicity of novel amino acid analogs is paramount for ensuring the safety and efficacy of new chemical entities.
Currently, the scientific literature lacks direct comparative toxicity studies on the enantiomers of (2S)-2-amino-4-hydroxypentanoic acid. This guide, therefore, provides a comprehensive framework for a rigorous comparative toxicological assessment. It outlines a series of proposed in vitro and in vivo experiments, grounded in established methodologies, to elucidate the potential differential toxicity of these stereoisomers. The causality behind each experimental choice is explained to provide a self-validating system for generating reliable and reproducible data.
Hypothesized Mechanisms of Toxicity
Based on the structure of (2S)-2-amino-4-hydroxypentanoic acid and the known toxic mechanisms of other non-proteinogenic amino acids, several potential mechanisms of toxicity can be hypothesized:[2][3]
Antagonism of Proteinogenic Amino Acid Metabolism: The enantiomers may act as competitive or non-competitive inhibitors of enzymes involved in the synthesis or metabolism of structurally similar proteinogenic amino acids like leucine, isoleucine, or valine.
Mismetabolism and Formation of Toxic Byproducts: The cellular machinery may process these non-natural amino acids, leading to the formation of toxic metabolites that can induce cellular stress.
Induction of Oxidative Stress: The metabolism of these compounds could lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.[4]
Disruption of Protein Synthesis and Function: While less common for non-proteinogenic amino acids, there is a possibility of their erroneous incorporation into proteins, leading to misfolded and non-functional proteins.
Proposed Experimental Workflow for Comparative Toxicity Assessment
To systematically investigate the comparative toxicity of the (2S)-2-amino-4-hydroxypentanoic acid enantiomers, a tiered approach is recommended, starting with in vitro assays and progressing to more complex in vivo studies.
Figure 1: Proposed experimental workflow for the comparative toxicity assessment of (2S)-2-amino-4-hydroxypentanoic acid enantiomers.
Detailed Experimental Protocols
Part 1: In Vitro Cytotoxicity Assessment
The initial phase focuses on determining the cytotoxic potential of each enantiomer in a controlled cellular environment.
1.1. Cell Line Selection and Culture
Rationale: A panel of cell lines representing different tissues is crucial to identify potential target organs. Recommended cell lines include:
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.
SH-SY5Y (Human Neuroblastoma): To investigate potential neurotoxicity.
Protocol:
Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Subculture the cells upon reaching 80-90% confluency.
1.2. General Cytotoxicity Assays
Rationale: A battery of assays measuring different cytotoxicity endpoints provides a more comprehensive picture of cellular damage.[5][6]
Protocol (MTS Assay):
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
Prepare a dilution series of each enantiomer of (2S)-2-amino-4-hydroxypentanoic acid in the appropriate cell culture medium.
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium only).
Incubate the plates for 24, 48, and 72 hours.
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) for each enantiomer should be determined and presented in a clear, tabular format.
Enantiomer
HepG2 IC50 (µM)
HEK293 IC50 (µM)
SH-SY5Y IC50 (µM)
(2S, 4S)
Experimental Data
Experimental Data
Experimental Data
(2R, 4R)
Experimental Data
Experimental Data
Experimental Data
(2S, 4R)
Experimental Data
Experimental Data
Experimental Data
(2R, 4S)
Experimental Data
Experimental Data
Experimental Data
Part 2: Mechanistic In Vitro Assays
Should significant cytotoxicity be observed for any of the enantiomers, further investigation into the underlying mechanisms of cell death is warranted.
2.1. Apoptosis vs. Necrosis Determination
Rationale: Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) provides insight into the cellular response to the toxic insult.
Treat cells with the IC50 concentration of each enantiomer for 24 hours.
Harvest and wash the cells with cold PBS.
Resuspend the cells in 1X Annexin-binding buffer.
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
Analyze the stained cells using a flow cytometer.
2.2. Oxidative Stress Evaluation
Rationale: To determine if the observed cytotoxicity is mediated by the generation of reactive oxygen species.
Protocol (DCFH-DA Assay for ROS):
Treat cells with the test compounds for a relevant time point (e.g., 6 hours).
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Part 3: In Vivo Toxicity Assessment
If in vitro studies indicate a potential for significant toxicity, in vivo studies in a rodent model are necessary to understand the systemic effects.[7][8]
3.1. Acute Systemic Toxicity
Rationale: To determine the short-term toxicity and lethal dose of the compounds.[9]
Protocol (OECD Guideline 423 - Acute Toxic Class Method):
Administer a single dose of each enantiomer to a small group of animals (e.g., mice or rats) via a relevant route (e.g., oral gavage or intraperitoneal injection).
Observe the animals for 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.
Perform a gross necropsy at the end of the study.
3.2. Sub-acute Toxicity Study
Rationale: To evaluate the effects of repeated exposure to the compounds.
Protocol (28-Day Repeated Dose Study):
Administer daily doses of each enantiomer to groups of animals for 28 days.
Monitor clinical signs, body weight, and food/water consumption throughout the study.
At the end of the study, collect blood for hematology and clinical chemistry analysis.
Perform a detailed necropsy and collect organs for histopathological examination.
Conclusion
The provided framework offers a robust and scientifically sound approach to elucidating the comparative toxicity of the enantiomers of (2S)-2-amino-4-hydroxypentanoic acid. By systematically progressing from broad cytotoxicity screening to detailed mechanistic and in vivo studies, researchers can generate the critical data needed to assess the safety profile of these novel compounds. The emphasis on understanding the "why" behind each experimental choice ensures a comprehensive and reliable toxicological evaluation, a cornerstone of responsible drug development and chemical safety assessment.
References
Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. MDPI. [Link]
Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. PMC. [Link]
An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica. [Link]
Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. ResearchGate. [Link]
Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. Heliyon. [Link]
Investigating the Toxicity and Mechanisms of Non-Protein Amino Acids. OPUS at UTS. [Link]
The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. PubMed. [Link]
Synthesis of 1-N-[(2S,4S)- and (2S,4R)-5-amino-4-fluoro-2-hydroxypentanoyl]dibekacins (study on structure-toxicity relationships). PubMed. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
In vitro cytotoxicity of L-amino acid oxidase from the venom of Crotalus mitchellii pyrrhus. Toxicon. [Link]
(2s,4r)-2-amino-4-hydroxypentanoic acid (NP0253008). The Natural Products Atlas. [Link]
Synthesis and Study of Peptidic Bacterial Siderophores. Newcastle University Theses. [Link]
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC. [Link]
Enantioselective complexation of amino acids by 6A-deoxy-6A-hydroxyethylamino-β-cyclodextrin and its metallo-derivatives in aqueous solution. TU Dublin Research. [Link]
CAS NO. 21704-88-1 | (2S,4R)-2-Amino-4-hydroxypentanoic acid. Local Pharma Guide. [Link]
Opinion of the Scientific Committee on Consumer Products on 2-amino-4-hydroxyethylaminoanisole sulfate (A84). European Commission. [Link]
A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. Journal of the American Chemical Society. [Link]
Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]
In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs. MDPI. [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for (2S)-2-amino-4-hydroxypentanoic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling (2S)-2-amino-4-hydroxypentanoic acid (also known as 4-hydroxynorvaline). While this compound is a derivative of a naturally occurring amino acid, the purified solid form used in a laboratory setting requires rigorous handling protocols to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles.
Hazard Assessment and Risk Mitigation
(2S)-2-amino-4-hydroxypentanoic acid is an L-alpha-amino acid.[1] Currently, it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, in a research context, particularly when comprehensive toxicological data is unavailable, it is prudent to handle all chemical substances with a high degree of care. The primary risks associated with handling this compound in its solid form are:
Inhalation: Fine powders can become airborne during handling and may cause respiratory tract irritation.[3]
Eye Contact: Airborne particles can cause mechanical irritation to the eyes.
Skin Contact: Although not classified as a skin irritant, prolonged contact with any chemical should be avoided.
Ingestion: Accidental ingestion is a potential route of exposure.
Therefore, the core of our safety protocol is to minimize exposure through all potential routes by implementing robust engineering controls and utilizing appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE)
The selection of PPE is based on a "routes of exposure" risk assessment. The following table outlines the minimum required PPE for handling (2S)-2-amino-4-hydroxypentanoic acid in a laboratory setting.
Protection Type
Specific Recommendations
Rationale & Standard
Eye & Face Protection
Chemical safety goggles with side shields
Protects against airborne dust particles and accidental splashes. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]
Hand Protection
Nitrile rubber gloves
Provides a chemical-resistant barrier to prevent skin contact. Gloves should have a minimum thickness of >0.11 mm and be inspected for integrity before each use.[5]
Body Protection
Standard laboratory coat
Protects skin and personal clothing from contamination.[6]
Respiratory Protection
NIOSH-approved N95 or EU EN 143 P1 particle respirator
Recommended when weighing or transferring the solid compound, especially if dust is generated or local exhaust ventilation is inadequate.[5][6]
Operational Plan for Safe Handling
A systematic workflow is critical to maintaining a safe environment from the moment the compound is received to its final disposal.
Step-by-Step Handling Protocol
Preparation and Engineering Controls:
Always handle the solid compound in a well-ventilated area. A chemical fume hood or a ventilated enclosure is highly recommended, particularly for weighing and transfer operations, to control dust.[3][4]
Ensure that a calibrated eyewash station and an accessible safety shower are nearby before beginning work.[6]
Donning PPE:
Put on your laboratory coat and fasten it completely.
Don your safety goggles.
Put on nitrile gloves, ensuring they fit properly and cover the cuffs of your lab coat.
Handling the Compound:
When weighing the solid, use gentle movements to minimize the generation of airborne dust.[4]
Keep the container tightly sealed when not in direct use.[3][4]
Use a spatula or other appropriate tool for transfers. Avoid pouring the dry powder.
Post-Handling:
Thoroughly wash your hands with soap and water after handling is complete, even after wearing gloves.[3]
Clean and decontaminate the work surface to prevent residual contamination.
Doff PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat, and finally, the safety goggles.
The following diagram illustrates the comprehensive workflow for safely managing (2S)-2-amino-4-hydroxypentanoic acid in the laboratory.
Caption: A flowchart detailing the key stages of safe laboratory practice for (2S)-2-amino-4-hydroxypentanoic acid.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow. While naturally occurring amino acids are generally considered non-hazardous, institutional and local regulations must be followed.[7]
Waste Classification: Unless explicitly stated otherwise by your institution's Environmental Health & Safety (EHS) office, all chemically contaminated waste should be treated as hazardous waste.
Solid Waste:
Collect any unused or waste (2S)-2-amino-4-hydroxypentanoic acid and any disposables heavily contaminated with the solid (e.g., weighing papers, pipette tips) in a designated, clearly labeled, and sealable solid hazardous waste container.[4][8]
Aqueous Waste:
Solutions containing this amino acid should be collected in a designated aqueous hazardous waste container. Do not dispose of chemical solutions down the drain unless you have received explicit permission from your EHS department.[7][8]
Container Management:
Ensure all waste containers are kept securely closed except when adding waste.
Follow your institution's specific procedures for the pickup and final disposal of chemical waste.[8]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution-specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) as the primary sources of information.
References
Safety D
Safety D
Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.
Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile. Benchchem.
Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
Showing NP-Card for (2s,4r)-2-amino-4-hydroxypentanoic acid (NP0253008).
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F.